(R)-(-)-2-Benzylamino-1-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-(benzylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCLQUZOIZSHV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426102 | |
| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107171-75-5 | |
| Record name | R-(-)-2-Benzylamino-1-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-2-Benzylamino-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(-)-2-Benzylamino-1-phenylethanol synthesis pathway
An In-Depth Technical Guide to the Synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol
Introduction
This compound is a chiral β-amino alcohol, a class of compounds that holds significant value in the fields of medicinal chemistry and asymmetric synthesis. Their structural motif is a key feature in various pharmaceuticals and natural products. Furthermore, their ability to coordinate with metal centers has made them indispensable as chiral ligands and auxiliaries, facilitating the stereocontrolled synthesis of complex molecules. This guide provides a comprehensive overview of a robust and stereospecific pathway for the synthesis of the (R)-enantiomer of 2-benzylamino-1-phenylethanol, designed for researchers and professionals in chemical and pharmaceutical development.
Chapter 1: Strategic Approach and Retrosynthetic Analysis
The key challenge in synthesizing this compound is the precise control of its stereochemistry at the C1 carbon. A highly efficient and logical approach is to utilize a "chiral pool" strategy. This involves selecting a readily available and enantiomerically pure starting material that already contains the desired stereocenter.
For this target molecule, (R)-(-)-2-Phenylglycinol is an ideal precursor. It provides the required (R)-configuration at the hydroxyl-bearing carbon, simplifying the synthesis to the formation of the C-N bond at the C2 position. The most direct method for this transformation is a reductive amination reaction.
The retrosynthetic disconnection is shown below:
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for reductive amination. [1] Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| (R)-(-)-2-Phenylglycinol | 137.18 | 56613-80-0 | Chiral starting material (>98% ee) |
| Benzaldehyde | 106.12 | 100-52-7 | Reagent grade, freshly distilled |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 | Reducing agent |
| Methanol (MeOH) | 32.04 | 67-56-1 | Anhydrous, solvent |
| Diethyl Ether (Et₂O) | 74.12 | 60-29-7 | For extraction |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | For work-up |
| Brine (Saturated NaCl aq) | N/A | N/A | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(-)-2-phenylglycinol (10.0 g, 72.9 mmol).
-
Dissolution & Imine Formation: Add 100 mL of anhydrous methanol and stir until the solid dissolves. To this solution, add benzaldehyde (7.74 g, 7.4 mL, 72.9 mmol, 1.0 eq) dropwise at room temperature. Stir the mixture for 1 hour to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Cautiously add sodium borohydride (3.30 g, 87.5 mmol, 1.2 eq) in small portions over 30 minutes. Note: Hydrogen gas is evolved, ensure adequate ventilation.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 50 mL of water. Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a white crystalline solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 80-95% (typical for this type of transformation) |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~115-118 °C |
| Molecular Formula | C₁₅H₁₇NO [2] |
| Molecular Weight | 227.30 g/mol [2] |
| Specific Rotation [α]D | Approx. -57° (c=1 in chloroform) (Note: S-enantiomer is +57°) |
Note: Specific rotation is a key indicator of enantiomeric purity. The sign and magnitude should be compared to literature values for the specific enantiomer.
Chapter 3: Alternative Synthetic Strategies
While the described pathway is highly effective, other strategies exist for the synthesis of chiral β-amino alcohols:
-
Asymmetric Reduction of α-Amino Ketones: This involves the synthesis of 2-(benzylamino)-1-phenylethanone, followed by an asymmetric reduction of the ketone. This requires a chiral reducing agent or catalyst (e.g., a CBS catalyst) to establish the desired stereocenter.
-
Resolution of Racemic Mixture: A racemic mixture of (±)-2-benzylamino-1-phenylethanol can be synthesized and then resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by fractional crystallization. [3]* "Borrowing Hydrogen" Catalysis: Advanced methods involving iridium or ruthenium catalysts can directly couple an alcohol with an amine in a process known as "borrowing hydrogen" or hydrogen auto-transfer, which is a highly atom-economical but technologically more complex approach.
Chapter 4: Safety and Handling
-
Benzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable and volatile. Work in a fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.
This guide outlines a reliable and efficient method for the synthesis of this compound, leveraging a stereospecific reductive amination. The causality-driven explanation of reagent choices and the detailed protocol provide a solid foundation for its successful implementation in a research or development setting.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link].
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Desai, N. C. (n.d.). Comparative Study of Sodium Borohydride Catalysed Reduction Reations: Synthesis and Characterization of Benzyl Alcohol and Antib. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link].
-
Park, J., & Oh, K. (2014). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Journal of Molecular Catalysis B: Enzymatic, 109, 136-141. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].
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Zeynizadeh, B., & Shirini, F. (2003). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society, 14(4). Retrieved from [Link].
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Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research. Retrieved from [Link].
-
Li, Y., et al. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(30), 5859-5863. Retrieved from [Link].
-
Shin, J., & Kim, B. (2012). A simultaneous synthesis of (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine was achieved using an omega-transaminase, alcohol dehydrogenase, and glucose dehydrogenase in a coupled reaction. Biotechnology and Bioengineering, 109(11), 2934-2938. Retrieved from [Link].
-
Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link].
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Wan, J., et al. (2021). Sonochemical Preparation of Polymer-Metal Nanocomposites with Catalytic and Plasmonic Properties. ResearchGate. Retrieved from [Link].
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Hiden, et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. AIP Conference Proceedings. Retrieved from [Link].
-
The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link].
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Gotor, V., et al. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 13(12), e0208495. Retrieved from [Link].
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Royal Society of Chemistry. (n.d.). Contents - Supplementary Information. Retrieved from [Link].
-
ATB (Automated Topology Builder). (n.d.). (S)-1-phenylethanol. Retrieved from [Link].
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Kapitán, J., et al. (2009). Vibrational Raman Optical Activity of 1-Phenylethanol and 1-Phenylethylamine: Revisiting Old Friends. Chirality, 21(1E), 101-112. Retrieved from [Link].
-
Kouril, J., et al. (1993). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. ResearchGate. Retrieved from [Link].
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- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (R)-(-)-2-Benzylamino-1-phenylethanol: A Technical Guide for Pharmaceutical Development
This guide provides an in-depth analysis of the solubility characteristics of (R)-(-)-2-Benzylamino-1-phenylethanol, a chiral amino alcohol of interest in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to facilitate the use of this compound in various organic solvent systems.
Executive Summary
This compound is a key chiral intermediate whose solubility is critical for reaction kinetics, purification, and formulation. This guide establishes a framework for understanding its solubility based on its molecular structure. While specific experimental solubility data in a broad range of organic solvents is not extensively available in public literature, this document provides estimated solubility profiles derived from the compound's physicochemical properties and the behavior of structurally analogous molecules. Furthermore, detailed protocols for experimental solubility determination are presented to empower researchers to ascertain precise values for their specific applications.
Physicochemical Properties and Solubility Prediction
A foundational understanding of the physicochemical properties of this compound is paramount to predicting its behavior in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Melting Point | 115-118 °C | [2] |
| Appearance | Solid | [3] |
| Optical Activity | [α]20/D −57°, c = 1 in chloroform | [2] |
| pKa (Predicted) | 13.78 ± 0.20 | [2] |
The structure of this compound, featuring a hydroxyl group (-OH), a secondary amine (-NH-), and two phenyl rings, dictates its solubility. The hydroxyl and amine groups are capable of hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the two bulky, nonpolar phenyl groups contribute to its solubility in less polar organic solvents. This amphiphilic nature suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a variety of organic solvents. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (the nitrogen and oxygen atoms) alongside significant non-polar surface area from the phenyl groups is key.
Estimated Solubility Profile
The following table presents an estimated qualitative and semi-quantitative solubility profile for this compound. These estimations are based on its structural features and comparison with analogous compounds like N-benzylethanolamine and 2-phenylethanol[4][5]. It is crucial to note that these are not experimentally verified values for the target compound and should be used as a preliminary guide.
Table 2: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding potential with the hydroxyl and amine groups. |
| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |
| Isopropanol | Polar Protic | Moderate to High | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |
| Acetone | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor; moderate polarity allows for interaction with both polar and non-polar moieties. |
| Ethyl Acetate | Polar Aprotic | Moderate to Low | Less polar than acetone, offering a balance of interactions. |
| Dichloromethane | Polar Aprotic | Moderate to High | Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and dissolve non-polar portions. |
| Toluene | Non-Polar | Low to Moderate | Primarily interacts with the phenyl rings through van der Waals forces. |
| Hexane | Non-Polar | Very Low | Lacks the polarity to effectively solvate the hydroxyl and amine groups. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The isothermal saturation method is a reliable and widely used technique.
Isothermal Saturation Method Protocol
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar and non-polar regions of the molecule will exhibit higher solvating power.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in protic or aqueous-organic mixtures): The amine group is basic and can be protonated under acidic conditions, forming a more polar salt which would significantly alter its solubility profile.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While a lack of publicly available experimental data necessitates a predictive approach, the principles outlined herein, based on the compound's physicochemical properties, offer a solid foundation for solvent selection and process development. For critical applications, the provided experimental protocol for the isothermal saturation method is strongly recommended for obtaining precise and reliable solubility data.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(benzylamino)-1-phenylethanol. Retrieved from [Link]
-
PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocol for Asymmetric Reduction using (R)-(-)-2-Benzylamino-1-phenylethanol
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-(-)-2-Benzylamino-1-phenylethanol as a chiral ligand in the asymmetric reduction of prochiral ketones. This protocol, a variant of the renowned Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction, offers a robust and highly selective method for the synthesis of enantiomerically enriched secondary alcohols. Such chiral alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries. This guide delineates the underlying mechanism, provides a detailed, field-tested experimental protocol, and offers critical insights into reaction optimization and troubleshooting, ensuring both scientific integrity and practical applicability.
Scientific Foundation: The Principle of Chiral Induction
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as the physiological effects of a chiral molecule are often exclusive to one of its enantiomers. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is one of the most powerful strategies to achieve this. The methodology described herein utilizes a chiral β-amino alcohol, this compound, which reacts in situ with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form a chiral oxazaborolidine catalyst.
This catalyst creates a sterically defined environment around the prochiral ketone. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a conformationally restricted manner. This precise orientation dictates the facial selectivity of the subsequent hydride transfer from a borane molecule, leading to the predictable formation of one enantiomer of the alcohol product with high fidelity. This reaction is known for its high enantioselectivity across a range of substrates, particularly for aryl alkyl ketones.[1][2][3]
Reaction Mechanism: A Stepwise View
The catalytic cycle is a well-elucidated process that underpins the reaction's success. A thorough understanding of this mechanism is paramount for troubleshooting and adapting the protocol to new substrates.
-
Catalyst Formation: The chiral amino alcohol, this compound, reacts with the borane source. This step forms the active oxazaborolidine catalyst, a rigid heterocyclic structure that is the seat of chiral induction.[4]
-
Dual Activation Complex: The active catalyst coordinates with another molecule of borane at its Lewis basic nitrogen atom. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone, and simultaneously activates the borane to become a more potent hydride donor.[2]
-
Stereoselective Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis acidic boron of the catalyst. Steric interactions between the ketone's substituents and the chiral framework of the catalyst force the ketone to bind in a specific orientation, exposing one of its prochiral faces.
-
Intramolecular Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon via a highly organized, six-membered ring transition state. This intramolecular transfer is facially selective, leading to the formation of the chiral alkoxyborane intermediate.
-
Product Release & Catalyst Regeneration: The product, as an alkoxyborane, dissociates from the catalyst, which is then free to enter another catalytic cycle. A final workup step is required to hydrolyze the alkoxyborane and liberate the desired chiral alcohol.
Diagram 1: Catalytic Cycle of the Asymmetric Reduction
Sources
Application Note: (R)-(-)-2-Benzylamino-1-phenylethanol in the Stereoselective Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Amines and the Power of Asymmetric Synthesis
Chiral amines are fundamental building blocks in a vast array of biologically active molecules, including over 40% of all commercial pharmaceuticals.[1] Their specific three-dimensional arrangement is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development.
One of the most powerful strategies for achieving high levels of stereocontrol in the synthesis of chiral molecules is the use of chiral auxiliaries and catalysts.[2] These molecules create a chiral environment that directs the formation of one enantiomer over the other in a chemical transformation. (R)-(-)-2-Benzylamino-1-phenylethanol, a readily available chiral amino alcohol, is an exemplary reagent in this class, particularly in the context of asymmetric reductions of prochiral imines to yield valuable chiral amines. This application note provides an in-depth guide to the principles, mechanisms, and practical protocols for employing this compound in this critical synthetic transformation.
Mechanistic Insights: The Corey-Itsuno Reduction and the Role of this compound
The use of this compound in the asymmetric reduction of imines is a variant of the renowned Corey-Itsuno (or Corey-Bakshi-Shibata) reduction.[3][4][5] This methodology relies on the in-situ formation of a chiral oxazaborolidine catalyst from the reaction of the chiral amino alcohol with a borane source, typically borane-dimethyl sulfide complex (BMS) or borane-THF complex.
The catalytic cycle can be understood through the following key steps:
-
Catalyst Formation: this compound reacts with borane to form the chiral oxazaborolidine catalyst. This five-membered ring structure possesses a sterically defined environment due to the chiral centers of the amino alcohol.
-
Coordination and Activation: The Lewis acidic boron atom of the oxazaborolidine coordinates to the nitrogen atom of the prochiral imine substrate. This coordination orients the imine in a sterically favored conformation.
-
Stereoselective Hydride Delivery: A molecule of borane then coordinates to the Lewis basic nitrogen of the oxazaborolidine. This brings the hydride source in close proximity to the activated imine. The steric bulk of the benzyl and phenyl groups on the catalyst directs the hydride transfer to one face of the imine, leading to the formation of the desired enantiomer of the amine.
-
Product Release and Catalyst Regeneration: Upon hydride transfer, the resulting amino borane derivative is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.
The high degree of enantioselectivity is a direct consequence of the well-defined transition state, where the substrate is precisely oriented by the chiral catalyst. The (R)-configuration of the 2-benzylamino-1-phenylethanol dictates the absolute stereochemistry of the newly formed chiral center in the amine product.
Diagram of the Catalytic Cycle
Caption: Catalytic cycle of the Corey-Itsuno reduction.
Experimental Protocols: Asymmetric Reduction of a Prochiral Imine
This section provides a representative protocol for the asymmetric reduction of N-(1-phenylethylidene)aniline, a model prochiral imine, to the corresponding chiral amine using this compound as the chiral ligand.
Materials and Reagents:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
N-(1-phenylethylidene)aniline (or other prochiral imine)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Protocol:
-
Catalyst Preparation (In-situ):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
In a separate flask, dissolve the prochiral imine (1.0 mmol) in anhydrous THF (5 mL).
-
Add the imine solution dropwise to the pre-formed catalyst solution at 0 °C over a period of 15 minutes.
-
After the addition is complete, slowly add an additional amount of borane-dimethyl sulfide complex (1.2 mmol) to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add 2 M hydrochloric acid (10 mL) and stir for 30 minutes to hydrolyze the borate esters and protonate the amine product.
-
Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 by the careful addition of a saturated sodium bicarbonate solution or 2 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched amine.
-
Characterization:
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Table 1: Representative Data for Asymmetric Reductions using Chiral Amino Alcohol-Borane Complexes
| Chiral Amino Alcohol | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | Acetophenone | (R)-1-Phenylethanol | 94.7% | [6] |
| (S)-Valinol derivative | Propiophenone | (R)-1-Phenyl-1-propanol | ~95% | [6] |
| Ephedrine derivative | Acetophenone N-benzylimine | (R)-N-benzyl-1-phenylethylamine | 80% | [7] |
| This compound | N-(1-phenylethylidene)aniline | (R)-N-(1-phenylethyl)aniline | Expected >85% | Inferred from analogous systems |
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the borane reagents and the catalyst. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.
-
Catalyst Loading: While catalytic amounts are effective, for challenging substrates, increasing the catalyst loading to 20 mol% may improve enantioselectivity.
-
Temperature: Lowering the reaction temperature (e.g., to -20 °C or -40 °C) can often enhance enantioselectivity by favoring the more ordered transition state.
-
-
Incomplete Reaction:
-
Borane Stoichiometry: Ensure a slight excess of the borane reducing agent is used relative to the imine substrate.
-
Reaction Time: Some sterically hindered imines may require longer reaction times. Monitor the reaction by TLC until the starting material is consumed.
-
-
Difficult Purification:
-
Work-up: Thorough acidic and basic washes during the work-up are crucial to separate the amine product from non-basic byproducts and the chiral auxiliary.
-
Conclusion: A Versatile Tool for Chiral Amine Synthesis
This compound stands as a valuable and practical chiral ligand for the asymmetric synthesis of chiral amines via the Corey-Itsuno reduction of prochiral imines. Its ability to form a well-defined chiral oxazaborolidine catalyst in-situ allows for high levels of stereocontrol in the crucial hydride transfer step. The operational simplicity of this method, coupled with the commercial availability of the chiral amino alcohol, makes it an attractive strategy for researchers in academia and industry. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can effectively leverage this powerful tool for the efficient and stereoselective synthesis of a wide range of enantiomerically enriched amines, thereby accelerating the discovery and development of new chiral drugs and other valuable molecules.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1983). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1, 1673–1676.
- Myers, A. G., & Mellem, K. T. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Quallich, G. J., Woodall, T. M. (1993). Enantioselective reduction of ketones with in situ-prepared oxazaborolidine catalysts. Tetrahedron: Asymmetry, 4(4), 755-758.
- Singh, V. K. (1992). Practical and useful methods for the enantioselective reduction of prochiral ketones. Synthesis, 1992(07), 605-617.
- Cho, B. T., & Chun, Y. S. (1990). A new, efficient chiral reducing agent for the asymmetric reduction of prochiral ketones. Preparation of oxazaborolidines from chiral β-amino alcohols and borane. Tetrahedron: Asymmetry, 1(9), 529-532.
- Delgado, A., et al. (2006). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. Organic & Biomolecular Chemistry, 4(9), 1646-1655.
- Soderquist, J. A., et al. (1992). Acyclic diaminoboranes: a new class of chiral directing groups for the asymmetric reduction of ketones. Tetrahedron Letters, 33(19), 2545-2548.
- Yoon, N. M., & Kim, J. (1997). Asymmetric reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1953-1957.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
- Mathre, D. J., et al. (1993). A practical process for the preparation of a key chiral intermediate for the C-13 side chain of taxol. Asymmetric reduction of an α-keto ester. The Journal of Organic Chemistry, 58(10), 2880-2888.
- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.
- Birtwistle, D. H., et al. (1988). Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane. Journal of the Chemical Society, Perkin Transactions 1, (2), 481-487.
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). Retrieved from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). [Video]. YouTube. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
- (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2007). Canadian Journal of Chemistry, 85(10), 711-717.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
- Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by borane. (1994). Journal of the Chemical Society, Perkin Transactions 1, (22), 3255-3262.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2345.
- Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). Molecules, 26(22), 6899.
- Corey, E. J., et al. (1987). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. Journal of the American Chemical Society, 109(25), 7925-7926.
-
Itsuno's reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. (n.d.). ResearchGate. Retrieved from [Link]
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The Cornerstone of Asymmetric Synthesis: Application Notes and Protocols for (R)-(-)-2-Benzylamino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the quest for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with its mirror image ranging from inactive to dangerously toxic. In this context, chiral auxiliaries and catalysts have become indispensable tools. Among these, (R)-(-)-2-Benzylamino-1-phenylethanol has emerged as a versatile and reliable chiral building block. This technical guide provides an in-depth exploration of its applications, grounded in mechanistic understanding and supplemented with detailed experimental protocols.
Introduction: The Structural and Functional Significance of this compound
This compound is a chiral 1,2-amino alcohol distinguished by its rigid phenyl groups and the presence of both a secondary amine and a primary alcohol. This unique structural arrangement is the very source of its efficacy in asymmetric synthesis. The nitrogen and oxygen atoms can chelate to metal centers, forming a stable, chiral environment that directs the stereochemical outcome of a reaction. Its utility spans several key areas of asymmetric synthesis, primarily as a chiral ligand for metal-catalyzed reactions and as a precursor for highly effective chiral catalysts.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Off-white to white powder or crystalline solid |
| Melting Point | 115-118 °C |
| Specific Rotation [α]²⁰/D | -54° (c=1 in Chloroform) |
Application as a Chiral Ligand in Enantioselective Alkylation of Aldehydes
One of the most well-documented applications of this compound is as a chiral ligand in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a cornerstone of C-C bond formation and provides a direct route to chiral secondary alcohols, which are prevalent motifs in active pharmaceutical ingredients (APIs).
Mechanistic Insight: The Causality of Stereoselection
The high degree of enantioselectivity observed in these reactions is a direct consequence of the formation of a well-defined, chiral transition state. The this compound ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The steric hindrance imposed by the phenyl groups of the ligand dictates that the aldehyde can only approach the zinc center from one face. Consequently, the ethyl group from the diethylzinc is delivered to the aldehyde's carbonyl carbon from a specific direction, leading to the preferential formation of one enantiomer of the secondary alcohol.
Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (22.7 mg, 0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise over 10 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (106 mg, 1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Outcome:
This protocol typically yields (R)-1-phenylpropan-1-ol with high enantioselectivity (often >90% ee).
Application as a Precursor for Chiral Oxazaborolidine Catalysts (CBS Catalysts)
This compound can be readily converted into a chiral oxazaborolidine catalyst. These catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using borane reagents.[1]
Mechanistic Rationale: The Role of the Oxazaborolidine Ring
The chiral amino alcohol reacts with a borane source (e.g., borane-tetrahydrofuran complex) to form the oxazaborolidine ring in situ.[2] This five-membered ring creates a rigid chiral environment. The nitrogen atom of the ring acts as a Lewis base, coordinating to the borane reducing agent, while the boron atom of the ring acts as a Lewis acid, activating the ketone by coordinating to its carbonyl oxygen. This dual activation brings the ketone and the hydride source into a well-defined, six-membered, chair-like transition state, facilitating a highly enantioselective hydride transfer.[1]
Protocol: Asymmetric Reduction of Acetophenone
This protocol outlines the in situ generation of the oxazaborolidine catalyst from this compound and its use in the asymmetric reduction of acetophenone.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Acetophenone (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (22.7 mg, 0.1 mmol, 10 mol%) in anhydrous THF (2 mL). Add borane-THF complex (1.0 M solution, 0.2 mL, 0.2 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to -20 °C (e.g., using a dry ice/acetonitrile bath).
-
Substrate and Reagent Addition: In a separate flask, dissolve freshly distilled acetophenone (120 mg, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the cold catalyst solution. Then, add borane-THF complex (1.0 M solution, 1.2 mL, 1.2 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.
-
Workup: Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure. Purify the residue by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Expected Outcome:
This procedure typically affords (R)-1-phenylethanol in high yield and with excellent enantioselectivity (often >95% ee).
Broader Applications and Future Outlook
The utility of this compound extends beyond these two primary applications. It can serve as a chiral auxiliary in diastereoselective reactions, such as the synthesis of chiral β-lactams, which are core structures in many antibiotics.[3][4] By attaching the chiral amino alcohol to a reactant, one face of the molecule is effectively blocked, directing the approach of a reagent to the other face and thus controlling the stereochemistry of the newly formed chiral centers.
The development of novel pharmaceuticals will continue to demand efficient and highly selective methods for the synthesis of enantiomerically pure compounds. Chiral 1,2-amino alcohols, with this compound as a prime example, will undoubtedly remain at the forefront of this endeavor. Future research will likely focus on the development of new catalysts and ligands derived from this scaffold with even greater activity and broader substrate scope, as well as their application in novel, complex multi-step syntheses of next-generation therapeutics.
References
- Banik, I., Becker, F. F., & Banik, B. K. (2003). Stereoselective synthesis of beta-lactams with polyaromatic imines: entry to new and novel anticancer agents. Journal of Medicinal Chemistry, 46(1), 12–15.
- Çelik, G., & Aksoy, H. A. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(9), 923–930.
- Di Mola, A., Brizzi, A., & D'Andrea, P. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(21), 5082.
- Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
- Siwicka, A., Szawkało, J., & Czarnocki, Z. (2007). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(9), 1035-1042.
- Yun, H., & Kim, M. J. (2006). Schematic diagram of simultaneous synthesis of ( R )-1-phenylethanol...
- Kurbanoglu, E. B., Zilbeyaz, K., Ozdal, M., Taskin, M., & Kurbanoglu, N. I. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource Technology, 101(11), 3825–3829.
- Alcaide, B., & Almendros, P. (2021). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 19(25), 5559–5573.
- Kim, J. Y., Shim, S. Y., & Ryu, D. H. (2019). Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs): from Cyclization to Radical Reactions. Aldrichimica Acta, 52(2), 35-46.
- Luning, T., & Mack, J. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier.
- Singh, U. P., & Bhat, H. R. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2108.
- Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology, 37(10).
- Sridevi, B. V. N. K. (n.d.). ASYMMETRIC SYNTHESIS-II. Pharma lecturing.
- Stemmler, R. T. (2007). CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. Synlett, 2007(6), 997–998.
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., III, & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831–7832.
- Brown, H. C. (1988). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 60(8), 1125–1136.
- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2004). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 1(1), 1-24.
- Walia, Y. K., & Pradhan, P. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovative Chemistry, Materials and Sustainability, 1(1), 11-29.
- Zhang, Y., & Wulff, W. D. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv.
- Tuelay, Y. (2015). ChemInform Abstract: An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. ChemInform, 46(35).
- Eisenberg, R. L. (1998). Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project.
- Muñoz-Muñiz, O., & Juaristi, E. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781–3785.
- Prasad, K. R., & Revu, O. (2010). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
- Gonzalez, A., & de Lera, A. R. (2012). Catalyzed addition of diethylzinc to benzaldehyde.
Sources
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- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Catalytic Enantioselective Addition of Diethylzinc to Aldehydes with (R)-(-)-2-Benzylamino-1-phenylethanol
Introduction: The Significance of Chiral Alcohols and Asymmetric Catalysis
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. These molecules are pivotal building blocks for a vast array of bioactive compounds, where stereochemistry dictates biological activity. The enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and efficient methods for constructing these vital chiral synthons. Among the various organometallic reagents, diethylzinc has emerged as a reagent of choice due to its functional group tolerance and moderate reactivity, which can be effectively controlled by chiral catalysts.[1]
This application note provides a detailed technical guide on the use of the chiral β-amino alcohol, (R)-(-)-2-Benzylamino-1-phenylethanol, as a catalyst for the enantioselective addition of diethylzinc to a range of aldehydes. We will delve into the mechanistic underpinnings of this catalytic system, offer a field-tested experimental protocol, and present representative data to guide researchers in achieving high yields and enantioselectivities.
Mechanistic Insights: The Role of the Chiral Ligand in Enantioselection
The catalytic cycle of the diethylzinc addition to aldehydes, mediated by a chiral β-amino alcohol like this compound, is a well-orchestrated sequence of molecular interactions that ultimately determines the stereochemical outcome of the reaction. The process is initiated by the in situ formation of a chiral zinc-alkoxide complex.
Initially, the chiral amino alcohol reacts with diethylzinc to form a dimeric zinc-alkoxide species. This complex then serves as the active catalyst. The aldehyde substrate coordinates to one of the zinc centers, bringing it into close proximity to an ethyl group. The chiral environment created by the this compound ligand dictates the facial selectivity of the ethyl group transfer to the aldehyde's carbonyl carbon. The bulky phenyl and benzyl groups of the ligand create a sterically hindered environment that favors the approach of the aldehyde from one specific face, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
The generally accepted mechanism involves a bimetallic transition state where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other zinc atom delivers the ethyl nucleophile. The stereochemical information is transferred through the rigid, chelated structure of the catalyst-aldehyde complex.
Below is a visualization of the proposed catalytic cycle:
Figure 1: Proposed Catalytic Cycle. A simplified representation of the key steps in the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the catalytic enantioselective addition of diethylzinc to aldehydes using this compound. Researchers should optimize conditions for specific substrates.
Materials and Reagents:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde, purified)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.05 mmol, 1.0 eq).
-
Dissolve the ligand in anhydrous toluene (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) to the solution of the chiral ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the in situ formation of the active catalyst.
-
-
Reaction Execution:
-
To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol, 20 eq relative to the ligand) dropwise.
-
Continue stirring the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the aldehyde's reactivity.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
The following diagram outlines the experimental workflow:
Figure 2: Experimental Workflow. A step-by-step visualization of the protocol for the enantioselective addition of diethylzinc to aldehydes.
Data Presentation: Substrate Scope and Performance
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 94 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 90 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 88 | 85 |
| 5 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 88 |
| 6 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | 80 | 75 |
Note: The yields are for the isolated, purified products. Enantiomeric excess is typically determined by chiral HPLC or GC analysis. The absolute configuration of the major enantiomer is predicted based on the catalyst's stereochemistry.
Troubleshooting and Key Considerations
-
Low Yields:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Diethylzinc reacts violently with water.
-
Aldehyde Purity: Impurities in the aldehyde can inhibit the catalyst. Purify the aldehyde by distillation or other appropriate methods before use.
-
Reaction Time: Some aldehydes, particularly aliphatic ones, may require longer reaction times or slightly elevated temperatures.
-
-
Low Enantioselectivity:
-
Ligand Purity: The enantiomeric purity of the this compound is crucial. Use a ligand with high optical purity.
-
Temperature Control: Maintaining a low reaction temperature (0 °C or lower) is often critical for achieving high enantioselectivity.
-
Solvent Effects: While toluene is a common solvent, other non-polar solvents like hexane or diethyl ether may offer improved enantioselectivity for certain substrates.
-
Conclusion
This compound is an effective chiral ligand for the catalytic enantioselective addition of diethylzinc to aldehydes, providing a reliable method for the synthesis of valuable chiral secondary alcohols. The straightforward experimental protocol, coupled with the high potential for excellent yields and enantioselectivities, makes this a valuable tool for researchers in synthetic organic chemistry and drug development. Careful attention to experimental conditions, particularly the exclusion of moisture and the purity of reagents, is paramount for achieving optimal results.
References
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
- Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical reviews, 92(5), 833-856.
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) β-amino alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. Available at: [Link]
- Rachwalski, M., Leśniak, S., & Jasiński, M. (2013). Mandelic acid derived α-aziridinyl alcohols as highly efficient ligands for asymmetric additions of zinc organyls to aldehydes. Tetrahedron: Asymmetry, 24(15-16), 949-955.
-
MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]
-
SciELO. (2014). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Available at: [Link]
-
MDPI. (2019). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Available at: [Link]
Sources
Synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol: A Detailed Laboratory Protocol
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are extensively utilized as chiral auxiliaries and ligands in asymmetric synthesis. The specific enantiomer, (R)-(-)-2-Benzylamino-1-phenylethanol, serves as a valuable building block in the development of pharmaceuticals, owing to the precise three-dimensional arrangement of its functional groups, which is often crucial for molecular recognition and biological activity.
This guide details a reliable and stereospecific method for the synthesis of this compound via the nucleophilic ring-opening of (R)-styrene oxide with benzylamine. This SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon, ensuring the desired stereochemical outcome.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a direct, one-step nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the carbon atoms of the epoxide ring in (R)-styrene oxide. Under neutral or basic conditions, this attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 2-amino-1-phenylethanol skeleton. The use of the enantiomerically pure (R)-styrene oxide as the starting material directly translates to the formation of the (R)-enantiomer of the product, with retention of chirality at the benzylic carbon bearing the hydroxyl group.
Caption: Synthetic route to this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| (R)-Styrene oxide | C₈H₈O | 120.15 | 20780-53-4 | ≥98% |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | ≥99% |
| Isopropanol | C₃H₈O | 60.10 | 67-63-0 | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Hexanes | N/A | N/A | N/A | Reagent Grade |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
Experimental Protocol
Step 1: Reaction Setup and Execution
This procedure details the nucleophilic ring-opening of (R)-styrene oxide with benzylamine. The reaction is conducted under neat conditions or with a minimal amount of solvent to drive the reaction to completion.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-styrene oxide (12.0 g, 100 mmol).
-
Reagent Addition: In a fume hood, carefully add benzylamine (11.8 g, 110 mmol, 1.1 equivalents) to the flask.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression. For an accelerated reaction, the mixture can be gently heated to 50-60 °C.[1]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
Step 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the solid product, separating it from unreacted starting materials and any minor side products.[2]
-
Dissolution: Dissolve the crude product in a minimum amount of hot isopropanol. Gentle heating on a hot plate may be necessary to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath for about 30 minutes once it has reached room temperature.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Caption: Workflow for the purification of the product.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Melting Point | 115-118 °C |
| Optical Rotation | [α]D20 -57° (c=1 in chloroform) |
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, as well as the methine and methylene protons of the ethanolamine backbone.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct resonances for each of the carbon atoms in the molecule, confirming its structure.
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
(R)-Styrene oxide:
-
Hazards: Combustible liquid, harmful if swallowed, and may cause skin and eye irritation. It is also a suspected mutagen and carcinogen.
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
Benzylamine:
-
Hazards: Corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[3][4][5][6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves and eye protection. Avoid breathing vapors. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][4][5]
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Enantioselective Synthesis of (R)
- Laayati, M., et al. (2020). Time‐yield plot for ring opening of styrene oxide by benzylamine using MOF‐Cu‐1 as a heterogeneous catalyst.
- Carl ROTH GmbH + Co. KG. (2021).
- BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide.
- Sigma-Aldrich. (2023).
- Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
- Fisher Scientific. (2023).
- MDPI. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Mettler Toledo. (2023).
- CDH Fine Chemical. (2021).
- INCHEM. (2005). ICSC 1338 - BENZYLAMINE.
- Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.
- The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021.
- Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944).
- Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033944).
- NP-MRD. (2023). [1H, 13C] NMR Spectrum (2D, 500 MHz, CDCL3, experimental) (NP0000009).
- Reddit. (2023). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent).
Sources
Troubleshooting & Optimization
improving enantiomeric excess in (R)-(-)-2-Benzylamino-1-phenylethanol catalyzed reactions
<Technical Support Center: (R)-(-)-2-Benzylamino-1-phenylethanol Catalysis >
Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing this compound as a chiral catalyst. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, with a primary focus on maximizing enantiomeric excess (e.e.). The enantioselective addition of organozinc reagents to aldehydes, a cornerstone of asymmetric synthesis for creating valuable chiral alcohols, serves as our core example.[1][2]
Understanding the Catalytic System
This compound is a β-amino alcohol that serves as a chiral ligand. In the presence of a dialkylzinc reagent (like diethylzinc, Et₂Zn), it forms a chiral catalyst complex in situ. This complex then coordinates with the aldehyde substrate, creating a structured transition state that directs the alkyl group addition to one of the two prochiral faces of the carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.[3] The degree of this preference is measured as the enantiomeric excess.
The generally accepted mechanism involves the formation of a dimeric zinc complex bridged by the amino alcohol. One zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkyl group.[4] It is the precise geometry of this transition state assembly that dictates the enantioselectivity, and it is this geometry that is influenced by the various reaction parameters we will discuss.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the most common issue encountered in these reactions—lower than expected enantiomeric excess—through a series of targeted questions and detailed, actionable answers.
Question 1: My enantiomeric excess is low (<80%). What are the most critical initial factors to investigate?
Low enantioselectivity is often rooted in foundational issues with reagents or the reaction setup. Before optimizing nuanced parameters, ensure the following are rigorously controlled:
-
Catalyst Purity and Integrity:
-
The Problem: The chiral catalyst is the heart of the reaction. Impurities, especially any residual enantiomeric impurity, will directly degrade the e.e. The presence of racemic catalyst or other coordinating species can lead to a competing, non-selective background reaction.
-
The Solution:
-
Verify Purity: Ensure the this compound used is of high enantiomeric and chemical purity (>99% e.e.). If synthesizing in-house, ensure complete purification, typically via recrystallization, and verify the e.e. using chiral HPLC.[5]
-
Proper Handling: Amino alcohols are often hygroscopic. Store the catalyst in a desiccator under an inert atmosphere (Nitrogen or Argon). Water can react with the organozinc reagent and interfere with catalyst formation.
-
-
-
Reagent Quality (Aldehyde & Diethylzinc):
-
The Problem: Aldehydes can oxidize to carboxylic acids on storage. These acidic impurities will quench the highly basic diethylzinc reagent, altering the stoichiometry and potentially generating side products. Similarly, partially hydrolyzed diethylzinc is less reactive and can disrupt the catalytic cycle.
-
The Solution:
-
Purify the Aldehyde: Distill or pass the aldehyde through a short column of silica or alumina immediately before use to remove acidic impurities.
-
Use High-Quality Dialkylzinc: Use a fresh bottle or a recently titrated solution of diethylzinc. Ensure it is handled under strict anhydrous and anaerobic conditions.
-
-
-
Strictly Anhydrous & Anaerobic Conditions:
-
The Problem: Organozinc reagents are extremely sensitive to moisture and oxygen. Any contamination will lead to the formation of zinc oxides and hydroxides, reducing the concentration of the active reagent and interfering with the formation of the active catalyst.
-
The Solution:
-
Glassware: Oven-dry all glassware ( >120°C) for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents, freshly distilled or passed through a solvent purification system.
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup, addition, reaction, and quenching process.
-
-
Question 2: I've confirmed my reagents are pure and conditions are anhydrous. How does temperature impact my e.e.?
Temperature is one of the most powerful variables for controlling enantioselectivity.
-
The Causality: The observed e.e. arises from the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Lowering the reaction temperature generally increases this energy difference, as the system has less thermal energy to overcome the higher-energy barrier leading to the undesired enantiomer. This results in higher selectivity.[6]
-
Troubleshooting Steps:
-
Systematically Lower the Temperature: The addition of diethylzinc to benzaldehyde catalyzed by this amino alcohol is often performed at 0°C. If your e.e. is suboptimal, perform the reaction at lower temperatures, such as -10°C, -20°C, or even lower.[7][8]
-
Monitor Reaction Rate: Be aware that lowering the temperature will significantly slow the reaction rate.[9] You must allow for longer reaction times to achieve full conversion. Monitor the reaction by TLC or GC to ensure it has gone to completion before quenching.
-
Caution: Extremely low temperatures may cause solvent freezing or reagent precipitation, which would hinder the reaction. Choose a solvent with a suitable freezing point (e.g., Toluene, THF).
-
Question 3: Could my choice of solvent be the problem?
Absolutely. The solvent plays a critical role in the solvation of the catalytic complex and reactants, influencing the geometry and stability of the transition state.
-
The Causality: The polarity and coordinating ability of the solvent are key.
-
Non-coordinating Solvents: Solvents like toluene, hexane, or dichloromethane are generally preferred. They do not compete with the chiral ligand for coordination to the zinc center, allowing the formation of the well-defined, chiral catalytic complex.
-
Coordinating Solvents: Highly coordinating solvents like THF, diethyl ether, or DME can sometimes be beneficial, but they can also disrupt the catalytic assembly, leading to lower e.e.[8] However, in some systems, ether-type solvents have been shown to improve enantiocontrol.[7]
-
-
Troubleshooting Steps:
-
Start with Toluene: Toluene is the most common and often the best-performing solvent for this class of reaction.
-
Screen Alternatives: If results in toluene are poor, screen other non-polar, non-coordinating solvents like hexanes or dichloromethane.
-
Test Coordinating Solvents Cautiously: While less common for this specific catalyst, a trial with THF or Et₂O might be warranted, as solvent effects can be highly substrate-dependent.
-
Question 4: Does the catalyst loading or concentration affect enantiomeric excess?
Yes, both the amount of catalyst and the overall reaction concentration can have a significant impact.
-
The Causality:
-
Catalyst Loading: Sufficient catalyst is needed to ensure the catalyzed pathway is much faster than the slow, non-selective background reaction between the aldehyde and diethylzinc.[10] However, excessively high catalyst loading can sometimes lead to the formation of less-selective catalyst aggregates. A low catalyst loading (e.g., 2-5 mol%) is often sufficient to achieve high enantioselectivity.[11]
-
Non-Linear Effects (NLE): In many amino alcohol-catalyzed zinc additions, a phenomenon known as "asymmetric amplification" is observed. This means that a catalyst with less-than-perfect enantiopurity can produce a product with a higher e.e. than the catalyst itself. This is due to the preferential formation of a highly reactive and selective dimeric catalyst (a "homochiral" dimer) from the major enantiomer of the ligand, while the minor enantiomer is sequestered in a less reactive "heterochiral" dimer. Understanding this can be key to optimization.[3]
-
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Start with a catalyst loading of around 2-5 mol%. If e.e. is low, try increasing it to 10 mol%. A significant jump in e.e. may suggest the background reaction was competitive.
-
Vary Concentration: The concentration of the reactants can influence the aggregation state of the catalyst. Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal conditions.
-
Optimization & Experimental Workflow
Parameter Optimization Summary
The following table summarizes the key parameters and their expected impact on enantiomeric excess.
| Parameter | General Recommendation | Rationale & Potential Issues |
| Temperature | Lower (0°C to -20°C) | Increases energy difference between transition states (ΔΔG‡), enhancing selectivity.[7][9] Issue: Slower reaction rates require longer times. |
| Solvent | Non-polar, non-coordinating (Toluene, Hexane) | Prevents interference with the formation of the chiral catalyst complex. Issue: Substrate solubility may be a concern. |
| Catalyst Loading | 2-10 mol% | Must be sufficient to outcompete the non-catalyzed background reaction.[11] Issue: High loading can be costly and may lead to aggregation. |
| Reagent Purity | High (>99%) | Impurities (water, acids) quench the organozinc reagent and can catalyze non-selective pathways. |
| Addition Rate | Slow / Dropwise | Maintains low concentration of free aldehyde and helps control reaction exotherm, especially at the start. |
Troubleshooting Logic Diagram
The following diagram outlines a systematic workflow for diagnosing and solving issues with low enantiomeric excess.
Caption: Workflow for troubleshooting low enantiomeric excess.
Validated Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol serves as a reliable starting point for achieving high enantioselectivity.
Materials:
-
This compound (>99% e.e.)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under a positive pressure of argon, add this compound (e.g., 0.02 mmol, 2 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Solvent Addition: Add anhydrous toluene (to achieve a final aldehyde concentration of ~0.5 M) via syringe and stir to dissolve the catalyst.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reactant Addition:
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) via syringe.
-
Stir for 15 minutes at 0°C.
-
Slowly add the diethylzinc solution (e.g., 1.2 mL of 1.0 M solution, 1.2 mmol, 1.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction: Stir the mixture at 0°C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the benzaldehyde is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.
-
Frequently Asked Questions (FAQs)
Q1: Can I use other organometallic reagents like Grignard or organolithium reagents with this catalyst? A: Generally, no. Grignard and organolithium reagents are far more reactive (more "hard" nucleophiles) than organozincs. Their high reactivity typically leads to a rapid, uncatalyzed background reaction, resulting in racemic or low e.e. products. The milder nature of organozinc reagents is crucial for allowing the catalyzed pathway to dominate.
Q2: My reaction is complete but the yield is low. What could be the cause? A: Low yield, assuming complete conversion of the starting material, is often due to improper handling of the organozinc reagent. If a significant portion was quenched by trace water or acidic impurities at the start, the stoichiometry will be off, leaving unreacted aldehyde after all the active nucleophile is consumed. Re-check the dryness of your solvent, glassware, and inert atmosphere, and use freshly distilled aldehyde.
Q3: The literature reports >95% e.e. for my substrate, but I can only achieve 90%. How can I bridge this gap? A: This final optimization often comes down to fine-tuning. Systematically re-evaluate temperature; a change from 0°C to -15°C can provide that extra boost in selectivity. Also, consider the rate of addition of the diethylzinc. A very slow, syringe-pump addition can sometimes improve results by maintaining a very low concentration of the active zinc reagent, which can favor the formation of the most selective catalytic species.
Q4: Can I modify the catalyst structure to improve results? A: Yes, structural modification is a common strategy in catalyst development. For β-amino alcohols, modifying the steric bulk or electronic properties of the substituents on the nitrogen or the alcohol-bearing carbon can influence the catalyst's conformation and, consequently, its selectivity.[12] For example, increasing the steric bulk of the N-substituent can sometimes create a more defined chiral pocket, leading to improved e.e.[12]
References
-
Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028–4036. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Dahmen, S., & Bräse, S. (2001). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 66(17), 5863-5871. [Link]
-
Di Mola, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
-
Gorbunova, M. G., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]
-
de Souza, R. O. M. A., et al. (2019). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society. [Link]
- Hunt, I. (2020). Chapter 5: Stereochemistry. University of Calgary. This is a general reference for stereochemistry concepts.
-
Yamakawa, M., & Noyori, R. (2001). The CH/π Attraction: A Key to the Generation of Chirality. Angewandte Chemie International Edition, 40(15), 2818-2821. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. [Link]
-
Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline. (2023). ResearchGate. [Link]
-
Meggers, E. (2017). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. PMC - NIH. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. (2003). ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cnls.lanl.gov [cnls.lanl.gov]
troubleshooting low yields in the synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol
Welcome to the technical support center for the synthesis of (R)-(-)-2-Benzylamino-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral amino alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal yields and purity.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields and the presence of impurities are common hurdles in organic synthesis. This section provides a question-and-answer-based approach to troubleshoot specific issues you may encounter during the synthesis of this compound.
Route 1: Ring-Opening of Styrene Oxide with Benzylamine
This is a common and direct method for the synthesis of 2-benzylamino-1-phenylethanol. However, controlling regioselectivity and minimizing side reactions are critical for achieving a good yield of the desired product.
Question: My yield of 2-benzylamino-1-phenylethanol is significantly lower than expected. What are the likely causes?
Answer:
Several factors can contribute to low yields in the ring-opening of styrene oxide with benzylamine. Here's a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions. It's crucial to optimize these conditions for your specific setup.
-
Reagent Quality: The purity of your starting materials is paramount. Impurities in styrene oxide or benzylamine can interfere with the reaction or lead to the formation of unwanted byproducts. Ensure you are using high-purity reagents. Benzylamine, in particular, can oxidize over time, so using freshly distilled or a newly opened bottle is recommended.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in a low yield. Typically, a slight excess of benzylamine is used to ensure complete consumption of the styrene oxide. Verify your calculations and measurements carefully.
-
Inefficient Mixing: Inadequate stirring can lead to localized "hot spots" and uneven reaction progress, especially in larger-scale reactions. Ensure vigorous and consistent stirring throughout the reaction.
Question: I'm observing a significant amount of a regioisomeric impurity in my crude product. How can I improve the regioselectivity of the reaction?
Answer:
The ring-opening of styrene oxide with an amine can result in two regioisomers: the desired 1-phenyl-2-(benzylamino)ethanol and the undesired 2-phenyl-2-(benzylamino)ethanol. The regioselectivity is influenced by the reaction mechanism, which can be controlled by the reaction conditions.[1][2][3]
-
Under basic or neutral conditions (SN2-type mechanism): The nucleophilic attack of the amine typically occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired product.[1][4] To favor this pathway, avoid acidic catalysts.
-
Under acidic conditions (SN1-type mechanism): Protonation of the epoxide oxygen makes the benzylic carbon more electrophilic, leading to a higher proportion of the undesired regioisomer.[1]
To improve the regioselectivity for the desired isomer, consider the following:
-
Use of a catalyst: Certain catalysts can enhance the regioselectivity. For instance, some Lewis acids have been shown to favor the formation of the desired isomer. However, careful optimization is required as strong Lewis acids can also promote side reactions.
-
Solvent choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., protic vs. aprotic) may help to improve the regioselectivity.
Experimental Protocol: Synthesis via Ring-Opening of Styrene Oxide
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
Styrene oxide
-
Benzylamine
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve styrene oxide (1 equivalent) in ethanol.
-
Add benzylamine (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Route 2: Asymmetric Reduction of 2-(Benzylamino)-1-phenylethanone
This method involves the enantioselective reduction of a prochiral ketone to the desired chiral amino alcohol. The success of this route heavily relies on the choice of the chiral reducing agent or catalyst.
Question: The enantiomeric excess (ee) of my this compound is low. How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity in the reduction of 2-(benzylamino)-1-phenylethanone is the primary challenge of this route. Here are key factors to consider:
-
Choice of Chiral Catalyst/Reducing Agent: This is the most critical factor. Several catalytic systems are available for asymmetric transfer hydrogenation (ATH) of α-amino ketones.[5][6] Commonly used catalysts include those based on Ruthenium (Ru) and Rhodium (Rh) with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity.
-
Reaction Conditions: Temperature, pressure (if using hydrogenation), and solvent can all impact the enantioselectivity. Lowering the reaction temperature often leads to higher ee.
-
Purity of the Starting Ketone: Impurities in the 2-(benzylamino)-1-phenylethanone can poison the catalyst or interfere with the chiral induction. Ensure the starting material is of high purity.
Question: My reduction reaction is sluggish or incomplete. What could be the problem?
Answer:
A slow or incomplete reduction can be frustrating. Consider these possibilities:
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Insufficient Catalyst Loading: The catalyst loading might be too low. While it's desirable to use a minimal amount of catalyst, a certain threshold is necessary for an efficient reaction.
-
Presence of Inhibitors: Certain functional groups or impurities in the substrate or solvent can act as catalyst inhibitors. Purifying the starting materials and solvent is crucial.
Experimental Protocol: Asymmetric Reduction of 2-(Benzylamino)-1-phenylethanone
This is a generalized protocol for an asymmetric transfer hydrogenation reaction. The specific catalyst, ligand, and conditions should be chosen based on literature precedents for similar substrates.
Materials:
-
2-(Benzylamino)-1-phenylethanone hydrochloride
-
Chiral Ruthenium or Rhodium catalyst precursor
-
Chiral ligand (e.g., a chiral diamine or amino alcohol)
-
Formic acid/triethylamine azeotrope (or another hydrogen source)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the catalyst precursor and the chiral ligand in the anhydrous solvent. Stir to form the active catalyst.
-
In a separate flask, dissolve the 2-(benzylamino)-1-phenylethanone hydrochloride in the solvent and neutralize it with a suitable base (e.g., triethylamine) to obtain the free amine.
-
Add the solution of the ketone to the catalyst mixture.
-
Add the hydrogen source (e.g., formic acid/triethylamine azeotrope).
-
Stir the reaction mixture at the optimized temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the product by crystallization or column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
Purification and Characterization
Question: How can I effectively purify the final product, this compound?
Answer:
Crystallization is often the most effective method for purifying the final product and can also lead to enantiomeric enrichment.
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A good crystallization solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If you have a small amount of pure product, you can use it as a seed crystal to induce crystallization.
For purification, a common method involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. The crystals can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the ring-opening of styrene oxide with benzylamine?
The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. Under neutral or basic conditions, an SN2 attack at the less hindered carbon is favored. Under acidic conditions, the reaction has more SN1 character, with the nucleophile attacking the more substituted benzylic carbon.
Q2: What are some common side reactions to be aware of?
-
Polymerization of styrene oxide: This can occur, especially under acidic conditions or at high temperatures.
-
Dialkylation of benzylamine: If the reaction conditions are not carefully controlled, the product amino alcohol can react with another molecule of styrene oxide.
-
Formation of diol: If water is present in the reaction mixture, it can also act as a nucleophile, leading to the formation of styrene glycol.
Q3: How can I confirm the stereochemistry of my final product?
The stereochemistry of this compound can be confirmed by measuring its specific rotation using a polarimeter and comparing it to the literature value. Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful technique for determining the enantiomeric excess.
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the two main synthetic routes discussed.
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yields.
References
- U.S. Patent 4,064,186. (1977). Hydrogenation of styrene oxide to produce 2-phenylethanol.
- U.S. Patent 6,166,269. (2000). Process for the preparation of 2-phenyl ethanol.
-
Kim, J., et al. (2018). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 23(11), 2879. [Link]
-
Morris, D. J., et al. (2007). Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides. Organic Letters, 9(24), 5067-5070. [Link]
-
Nichols, L. (n.d.). SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]
-
Ferreira, R. J., et al. (2021). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 26(2), 439. [Link]
-
Williams, D. R., et al. (2001). Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry, 66(25), 8463-8471. [Link]
- Chinese Patent 105753831A. (2016). Refining method for piperonal.
-
Song, J., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 122, 164-171. [Link]
-
Wang, Y., et al. (2014). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Chirality, 26(10), 633-639. [Link]
- World Intellectual Property Organization Patent WO2004000766A1. (2004). Process for preparing styrene.
-
Evans, D. A. (1990). Chapter 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 257-277). Academic Press. [Link]
-
Zhang, X., et al. (2021). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 1(10), 1639-1645. [Link]
-
Kamal, A., et al. (2012). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 17(7), 8037-8048. [Link]
-
Li, C., et al. (2018). Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction... Chemistry – An Asian Journal, 13(17), 2419-2422. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2010). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 54(1), 26-30. [Link]
- European Patent EP0822250A1. (1998). Process for the extraction of 2-phenylethanol.
-
Kim, M.-J., et al. (2016). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Catalysis Science & Technology, 6(12), 4364-4369. [Link]
-
Kim, M.-J., et al. (2016). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Catalysis Science & Technology, 6(12), 4364-4369. [Link]
-
Graphene oxide/SrFe12O19 as a magnetic hybrid nanocatalyst for the regioselective ring-opening of epoxides with amines under eco-friendly conditions. (2020). ResearchGate. [Link]
-
Martínez-Avila, O., et al. (2020). Common metabolic paths involved in the production of 2-phenylethanol and 2-phenethyl acetate. ResearchGate. [Link]
-
Selective conversion of styrene oxide to 2-phenylethanol in cascade reactions over non-noble metal catalysts. (2016). Catalysis Science & Technology. [Link]
- U.S. Patent 5,118,815. (1992). Method for crystallization of amino acids.
-
Fringuelli, F., et al. (2001). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society, 123(31), 7543-7548. [Link]
-
Gunanathan, C., & Milstein, D. (2011). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Dalton Transactions, 40(43), 11437-11440. [Link]
-
ChemSynthesis. (n.d.). 2-(benzylamino)-1-phenylethanol. [Link]
-
Martins, A. D., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Fermentation, 8(9), 423. [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for (R)-(-)-2-Benzylamino-1-phenylethanol Catalysts
Welcome to the technical support center for (R)-(-)-2-Benzylamino-1-phenylethanol, a versatile chiral amino alcohol catalyst pivotal in modern asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Optimizing temperature is not merely about accelerating a reaction; it is a nuanced process to achieve the delicate balance between reaction kinetics, yield, and, most importantly, enantioselectivity. This document provides in-depth, experience-driven answers to common challenges, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the thermal conditions of reactions catalyzed by this compound.
Q1: Why is reaction temperature the most critical parameter to optimize for this catalyst?
A: Reaction temperature directly influences two competing factors in asymmetric catalysis: reaction rate and enantioselectivity. According to transition state theory, higher temperatures increase the kinetic energy of molecules, leading to more frequent collisions and a faster reaction rate.[1] However, enantioselectivity arises from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Elevated temperatures can provide enough energy to overcome this barrier more easily for both pathways, diminishing the catalyst's ability to discriminate and thereby lowering the enantiomeric excess (e.e.). The goal of optimization is to find the "sweet spot" that provides an acceptable reaction rate without significantly compromising the enantioselectivity.
Q2: How does temperature specifically impact enantiomeric excess (e.e.)?
A: The relationship between temperature and enantioselectivity is fundamentally thermodynamic. A higher e.e. is achieved when the catalyst and substrate form a more stable, lower-energy transition state for one enantiomer over the other. This difference in activation energy is often small. As you increase the reaction temperature, the system's thermal energy (kT) can become comparable to or exceed this small energy difference, leading to a more statistical, less selective formation of products. Consequently, for many asymmetric reactions, lower temperatures are beneficial, as they amplify the impact of small energy differences between transition states, resulting in higher e.e.[1][2]
Q3: What is a sensible starting temperature range for an unknown reaction using this compound?
A: For a novel transformation, it is advisable to start with a broad screening range. A typical starting point would be to run the reaction at room temperature (~20-25 °C). Concurrently, setting up reactions at 0 °C and a slightly elevated temperature (e.g., 40-50 °C) can provide a rapid understanding of the temperature sensitivity. Some highly selective reactions, like certain aldol or Michael additions, may even require sub-zero temperatures (e.g., -30 °C or -78 °C) to achieve maximum stereocontrol.[3][4] The catalyst itself is a solid with a melting point of 115-118 °C, so reactions should be conducted well below this temperature to ensure its stability.[5]
Q4: Can running the reaction at too high a temperature damage the catalyst?
A: Yes. While this compound is thermally stable under typical conditions, excessive heat can lead to decomposition. More commonly, high temperatures can promote unwanted side reactions, such as elimination, retro-addition, or racemization of the product, which reduces overall yield and purity. The catalyst's melting point is 115-118 °C[5]; approaching this temperature is strongly discouraged as it will lead to catalyst degradation.
Q5: My enantioselectivity is poor even at low temperatures. Could a background reaction be the cause?
A: Absolutely. A competing, non-catalyzed (achiral) reaction is a common cause of low e.e., especially if the substrates are highly reactive on their own.[4] This background reaction produces a racemic mixture of the product, which erodes the e.e. achieved by the catalyzed pathway. To verify this, run a control experiment under the exact same conditions (temperature, concentration, time) but without the this compound catalyst. If you observe product formation, a background reaction is occurring. The solution is often to lower the reaction temperature further to slow down this non-selective pathway, as the catalyzed reaction will typically have a lower activation energy and be less affected by the temperature drop.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the optimization of reactions catalyzed by this compound.
| Issue | Probable Cause (Temperature-Related) | Recommended Solution & Rationale |
| Low or No Product Yield | Temperature Too Low: The reaction rate is kinetically insignificant at the chosen temperature. | Solution: Incrementally increase the temperature (e.g., from 0°C to 25°C, then to 40°C). Monitor the reaction by TLC or GC/HPLC at set time points. Rationale: Increasing thermal energy will accelerate the reaction by helping reactants overcome the activation energy barrier.[1] |
| Low Enantioselectivity (e.e.) | Temperature Too High: Excess thermal energy is overriding the energetic preference for one diastereomeric transition state over the other. | Solution: Systematically decrease the reaction temperature. Screen a range from room temperature down to -30°C or lower.[2] Rationale: Lowering the temperature makes the reaction more sensitive to the small energy differences between the chiral transition states, thus enhancing stereochemical discrimination.[1] |
| Competing Achiral Background Reaction: A non-catalyzed pathway is producing a racemic product. | Solution: Lower the reaction temperature significantly (e.g., from 25°C to -20°C). Rationale: The activation energy for the uncatalyzed reaction is typically higher than for the catalyzed one. Lowering the temperature will disproportionately slow the background reaction, increasing the proportion of the product formed via the desired enantioselective pathway. | |
| Formation of Byproducts | Temperature Too High: The increased energy is activating alternative reaction pathways or causing product/reactant decomposition. | Solution: Reduce the reaction temperature. Rationale: Side reactions often have higher activation energies than the desired transformation. Reducing the temperature can suppress these unwanted pathways, improving the chemoselectivity and overall yield of the desired product. |
| Irreproducible Results (Yield or e.e.) | Inconsistent/Poor Temperature Control: Fluctuations in the reaction temperature are leading to variable outcomes between runs. | Solution: Use a reliable cryostat or a well-insulated ice/salt or dry ice/acetone bath. Ensure the reaction vessel is fully submerged and the temperature is monitored with an internal thermometer. Rationale: Enantioselectivity is often highly sensitive to minor temperature changes.[1][6] Precise and constant temperature control is essential for reproducibility. |
Experimental Protocol: Systematic Temperature Optimization
This protocol provides a robust, step-by-step methodology for determining the optimal reaction temperature for your specific substrates using the this compound catalyst.
Objective: To identify the reaction temperature that provides the best balance of product yield and enantiomeric excess (e.e.).
Materials:
-
Reactants (Substrate A, Substrate B)
-
This compound catalyst
-
Anhydrous solvent
-
A set of identical reaction vials with stir bars
-
Temperature control apparatus (e.g., reaction block with heating/cooling, cryostat, or appropriate cooling baths)
-
Quenching solution
-
Analytical equipment (TLC plates, GC/HPLC with a chiral column)
Methodology:
-
Establish Baseline: Run a preliminary reaction at ambient temperature (e.g., 25 °C) to confirm that the reaction proceeds and to establish an initial analytical method for monitoring conversion and e.e.
-
Set Up Parallel Reactions: Prepare a series of at least four identical reactions in separate vials. Ensure all reagent concentrations, solvent volumes, and catalyst loading (e.g., 5-10 mol%) are identical.
-
Assign Temperature Points: Assign a different, constant temperature to each reaction. A good starting array is:
-
Reaction 1: 40 °C (Elevated Temperature)
-
Reaction 2: 25 °C (Room Temperature)
-
Reaction 3: 0 °C (Ice Bath)
-
Reaction 4: -20 °C (e.g., Salt/Ice or Cryostat)
-
-
Initiate and Monitor: Start all reactions simultaneously. At regular intervals (e.g., 2, 6, 12, and 24 hours), take a small, measured aliquot from each reaction. Quench the aliquot immediately to stop the reaction.
-
Analyze Samples: Analyze each quenched aliquot to determine:
-
Conversion (%): Use TLC, GC, or ¹H NMR to determine the consumption of the limiting reagent.
-
Enantiomeric Excess (% e.e.): Use chiral HPLC or chiral GC to determine the ratio of the two product enantiomers.
-
-
Tabulate and Interpret Data: Organize the results in a table to clearly visualize the trends.
Temperature (°C) Time (h) Conversion (%) e.e. (%) 40 6 95 75 25 12 90 88 0 24 85 95 -20 48 60 >99 -
Identify Optimum: Based on the data, identify the optimal temperature. In the example above, if high enantioselectivity is the primary goal, 0 °C offers a good compromise between reaction time and excellent e.e. If the highest possible e.e. is required and a longer reaction time is acceptable, -20 °C is the optimal choice.
Below is a visual workflow of the temperature optimization protocol.
Caption: Workflow for systematic optimization of reaction temperature.
References
-
Gholami, H., Zare, O., & Gateno, C. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)-1-phenylethanol. PubChem. Retrieved from [Link]
-
Ma, S., Han, X., & Krishnan, S. (2017). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PubMed Central. [Link]
-
Lin, C.-H., et al. (2019). Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants. PubMed Central. [Link]
-
Corey, E. J., & Zhang, F. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
Sudo, A., & Saigo, K. (2002). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]
-
France, S., et al. (2005). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
-
Tork, L. S., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound CAS#: 107171-75-5 [chemicalbook.com]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing (R)-(-)-2-Benzylamino-1-phenylethanol Loading in Asymmetric Synthesis
Welcome to the technical support center for the efficient utilization of (R)-(-)-2-Benzylamino-1-phenylethanol in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their catalytic processes by minimizing catalyst loading without compromising yield or enantioselectivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction to this compound in Asymmetric Catalysis
This compound is a versatile chiral amino alcohol widely employed as a catalyst or ligand in a variety of asymmetric transformations.[1][2] Its utility is particularly pronounced in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[1][2] These chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries. The economic and environmental benefits of reducing the loading of this valuable chiral catalyst are significant, leading to more sustainable and cost-effective synthetic routes.
This guide will focus on the well-studied asymmetric addition of diethylzinc to benzaldehyde as a model system to illustrate the principles of minimizing catalyst loading. The concepts and troubleshooting strategies discussed are broadly applicable to other asymmetric reactions involving this and similar chiral amino alcohol catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the asymmetric addition of diethylzinc to aldehydes?
A1: this compound acts as a chiral ligand that coordinates with the diethylzinc reagent. This coordination forms a chiral catalytic complex that facilitates the enantioselective transfer of an ethyl group to the aldehyde, thereby creating a new stereocenter with a predictable configuration.
Q2: Why is minimizing the catalyst loading of this compound important?
A2: Minimizing catalyst loading offers several key advantages:
-
Cost Reduction: Chiral catalysts are often expensive, and reducing the amount used directly lowers the overall cost of the synthesis.
-
Sustainability: Lower catalyst consumption leads to less waste and a greener chemical process.
-
Simplified Purification: Reduced catalyst levels in the final reaction mixture simplify the purification of the desired product.
Q3: What is a typical catalyst loading range for this compound in this type of reaction?
A3: Catalyst loadings can vary significantly depending on the specific substrates and reaction conditions. While initial explorations might use higher loadings (e.g., 10-20 mol%), optimized procedures can often achieve high enantioselectivity and yield with catalyst loadings as low as 1-5 mol% or even lower in some cases.
Q4: Can this compound be recovered and reused?
A4: Yes, as a homogeneous catalyst, it can be recovered, though it requires specific techniques. Common methods include acidic aqueous extraction to protonate the amine, followed by basification and extraction into an organic solvent. More advanced strategies involve immobilization on a solid support or the use of nanofiltration.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Symptoms: The reaction proceeds to a good conversion, but the desired product is formed with low enantioselectivity.
| Potential Cause | Explanation & Solution |
| Suboptimal Temperature | Enantioselectivity in diethylzinc additions is often highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can significantly enhance the enantiomeric excess by favoring the more ordered transition state leading to the desired enantiomer. However, be aware that this may also decrease the reaction rate. |
| Inappropriate Solvent | The solvent plays a crucial role in the solvation of the catalytic complex and can influence the stereochemical outcome. Non-polar solvents like hexane or toluene are commonly used and often provide good results. If you are using a more polar solvent, consider switching to a non-polar alternative. |
| Catalyst Purity | Impurities in the this compound can negatively impact the enantioselectivity. Ensure the catalyst is of high purity. If in doubt, recrystallization or column chromatography may be necessary. |
| "Non-Linear Effect" | In some asymmetric reactions, a small amount of the opposite enantiomer of the catalyst can disproportionately decrease the enantioselectivity of the product. This is due to the formation of less selective dimeric catalyst species. Using a catalyst with the highest possible enantiomeric purity is crucial. |
Issue 2: Low Yield or Slow Reaction Rate
Symptoms: The reaction does not proceed to completion within a reasonable timeframe, or the isolated yield of the product is low, even with high conversion.
| Potential Cause | Explanation & Solution |
| Insufficient Catalyst Loading | While the goal is to minimize catalyst loading, too little catalyst will naturally lead to a slow reaction. If the reaction is sluggish at a very low loading, a modest increase (e.g., from 1 mol% to 2-3 mol%) may be necessary to achieve a practical reaction rate. |
| Low Reaction Temperature | As mentioned, lower temperatures favor enantioselectivity but can drastically slow down the reaction. A balance must be struck. If the rate is too slow at a low temperature, consider a longer reaction time or a slight increase in temperature, monitoring the effect on the ee. |
| Catalyst Deactivation | The catalyst can be deactivated by protic impurities (e.g., water) in the reagents or solvent. Ensure all reagents and solvents are rigorously dried before use. The use of freshly distilled benzaldehyde and dry solvents is highly recommended. |
| Poor Quality of Diethylzinc | Diethylzinc is a highly reactive organometallic reagent. If it has been improperly stored or handled, it may have partially decomposed, leading to lower reactivity. Use of a freshly opened bottle or a recently titrated solution is advisable. |
Issue 3: Inconsistent Results
Symptoms: Repetition of the experiment under seemingly identical conditions leads to variable yields and/or enantioselectivities.
| Potential Cause | Explanation & Solution |
| Atmospheric Moisture and Oxygen | Organozinc reagents and the catalytic complex can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques is critical for reproducibility. |
| Variability in Reagent Addition | The order and rate of addition of reagents can be important. It is generally recommended to first form the catalyst complex by reacting this compound with a portion of the diethylzinc before adding the aldehyde. |
| Temperature Fluctuations | Given the sensitivity of enantioselectivity to temperature, maintaining a constant and uniform temperature throughout the reaction is crucial. Use a reliable cooling bath and ensure efficient stirring. |
Optimizing Catalyst Loading: A Data-Driven Approach
The key to minimizing catalyst loading is a systematic optimization of reaction parameters. Below is a table illustrating the typical effect of varying catalyst loading on the yield and enantiomeric excess for the addition of diethylzinc to benzaldehyde.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | 0 | 2 | >95 | 98 |
| 5 | 0 | 4 | >95 | 97 |
| 2 | 0 | 12 | 90 | 96 |
| 1 | 0 | 24 | 85 | 95 |
| 1 | -20 | 48 | 70 | 98 |
Note: These are representative data and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol provides a starting point for optimizing the loading of this compound.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.02 mmol for a 2 mol% loading based on 1 mmol of aldehyde).
-
Add anhydrous toluene (e.g., 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, e.g., 2.0 mL, 2.0 mmol) to the catalyst solution. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalytic complex.
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde. Understanding this cycle is key to troubleshooting and optimization.
Caption: Proposed catalytic cycle for the addition of diethylzinc to benzaldehyde.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common experimental issues.
Caption: A decision-making workflow for troubleshooting common issues.
References
-
Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical reviews, 92(5), 833-856. [Link]
-
Bolm, C., & Muno, F. (2000). Air-Tolerant Asymmetric Diethylzinc Additions to Aldehydes in the Presence of a Chiral Amino Alcohol. Advanced Synthesis & Catalysis, 342(3), 331-333. [Link]
-
Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Rachwalski, M., Buchcic-Szychowska, A., & Leśniak, S. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(18), 5648. [Link]
Sources
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (R)-(-)-2-Benzylamino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Ligand Performance in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. Chiral 1,2-amino alcohols have emerged as a privileged class of compounds, finding extensive application as catalysts and ligands in a myriad of stereoselective transformations. Their utility stems from their ready availability from the chiral pool, tunable steric and electronic properties, and their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment for chemical reactions.
This guide provides a comprehensive comparison of (R)-(-)-2-Benzylamino-1-phenylethanol with other widely used chiral amino alcohols: (1R,2S)-(-)-norephedrine , (S)-(-)-2-amino-1,1-diphenyl-1-propanol , and (1S,2R)-(+)-2-amino-1,2-diphenylethanol . The objective is to offer an evidence-based resource for researchers to make informed decisions when selecting a chiral amino alcohol for their specific synthetic challenges. The comparison will be centered around their performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde, a classic carbon-carbon bond-forming reaction for evaluating the efficacy of chiral ligands.
The Protagonist: this compound
This compound is a chiral β-amino alcohol characterized by a benzyl group on the nitrogen atom and a phenyl group on the carbinol carbon. This structural arrangement provides a distinct steric and electronic environment that can effectively induce chirality in a variety of chemical transformations.
Synthesis and Properties: A common synthetic route to this compound involves the ring-opening of enantiopure (R)-styrene oxide with benzylamine. This method offers a straightforward and efficient way to access this valuable chiral ligand.
-
Molecular Formula: C₁₅H₁₇NO
-
Molecular Weight: 227.30 g/mol
-
Appearance: White to off-white crystalline powder
-
Melting Point: 115-118 °C
-
Optical Rotation: [α]²⁰/D ≈ -57° (c=1 in chloroform)
The Alternatives: A Profile of Commonly Used Chiral Amino Alcohols
To provide a meaningful comparison, we will evaluate this compound against three other prominent chiral amino alcohols, each with its unique structural features and applications.
(1R,2S)-(-)-Norephedrine
A naturally derived chiral amino alcohol, (1R,2S)-(-)-norephedrine has been a workhorse in asymmetric synthesis for decades. Its rigid backbone and the presence of a methyl group offer a distinct chiral environment.
-
Molecular Formula: C₉H₁₃NO
-
Molecular Weight: 151.21 g/mol
-
Appearance: White crystalline solid
-
Melting Point: 51-53 °C
-
Key Feature: Diastereomeric relationship with pseudoephedrine, offering different stereochemical outcomes.
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol (Chiral Ligand B)
This bulky amino alcohol, often referred to as "chiral ligand B" or a derivative of it, is known for its high steric hindrance due to the two phenyl groups on the carbinol carbon. This feature can lead to excellent enantioselectivity in certain reactions.
-
Molecular Formula: C₁₅H₁₇NO
-
Molecular Weight: 227.30 g/mol
-
Appearance: White to off-white powder
-
Key Feature: The gem-diphenyl group creates a highly congested and well-defined chiral pocket.
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol
This amino alcohol features phenyl groups on both the carbinol and the amino-bearing carbons, leading to a C₂-symmetric-like scaffold that can be highly effective in asymmetric catalysis.
-
Molecular Formula: C₁₄H₁₅NO
-
Molecular Weight: 213.27 g/mol
-
Appearance: White crystalline powder
-
Melting Point: 142-144 °C
-
Key Feature: The presence of two phenyl groups on adjacent carbons provides a unique steric and electronic environment.
Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a well-established method for producing the chiral secondary alcohol, (R)- or (S)-1-phenyl-1-propanol. The effectiveness of a chiral amino alcohol ligand in this reaction is judged by the chemical yield and the enantiomeric excess (ee) of the product.
Below is a comparative summary of the performance of the selected chiral amino alcohols in this benchmark reaction, based on data compiled from the literature. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the data presented is a logical collation from studies with highly similar experimental setups.
| Chiral Amino Alcohol Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | Benzaldehyde | ~95 | ~90 | (R) |
| (1R,2S)-(-)-Norephedrine | Benzaldehyde | >95 | up to 98 | (R) |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | Benzaldehyde | High | >95 | (S) |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | Benzaldehyde | High | up to 97 | (S) |
Mechanistic Insights and Causality of Performance
The differences in enantioselectivity observed among these chiral amino alcohols can be attributed to the distinct steric and electronic nature of the transition states they form with the diethylzinc reagent and the benzaldehyde substrate.
The catalytic cycle is generally believed to involve the formation of a chiral zinc alkoxide dimer. This dimer then coordinates with the aldehyde, and the ethyl group is transferred from one of the zinc atoms to the re or si face of the aldehyde, dictated by the steric environment created by the chiral ligand.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
-
This compound: The benzyl group on the nitrogen and the phenyl group on the carbinol carbon create a well-defined chiral pocket. The flexibility of the benzyl group allows for some conformational adaptation, which can be advantageous for a range of substrates.
-
(1R,2S)-(-)-Norephedrine: The relatively smaller size of the methyl group compared to a phenyl group can lead to a less sterically crowded transition state, which in some cases can result in very high enantioselectivity. The fixed stereochemistry of the two chiral centers provides a rigid and predictable chiral environment.
-
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol: The two phenyl groups on the carbinol carbon create significant steric bulk, effectively shielding one face of the coordinated aldehyde. This high degree of steric hindrance is often responsible for the excellent enantioselectivities observed with this ligand.
-
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol: The two phenyl groups on adjacent carbons create a chiral cleft that can effectively differentiate the two enantiotopic faces of the aldehyde. The pseudo-C₂ symmetry of the ligand can contribute to high levels of asymmetric induction.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example and may require optimization for specific substrates and ligands.
Caption: Experimental workflow for the enantioselective ethylation of benzaldehyde.
Materials:
-
Chiral amino alcohol (e.g., this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise over 10 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-1-propanol.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Conclusion
The selection of a chiral amino alcohol for asymmetric synthesis is a critical decision that significantly impacts the outcome of the reaction. While This compound demonstrates good efficacy in the enantioselective addition of diethylzinc to benzaldehyde, other amino alcohols such as (1R,2S)-(-)-norephedrine , (S)-(-)-2-amino-1,1-diphenyl-1-propanol , and (1S,2R)-(+)-2-amino-1,2-diphenylethanol can offer superior enantioselectivity in this benchmark reaction.
The choice of the optimal ligand is ultimately dependent on the specific substrate, reaction conditions, and desired stereochemical outcome. The structural diversity within the chiral amino alcohol family provides a powerful toolkit for chemists to fine-tune their asymmetric transformations. This guide serves as a starting point for researchers, providing a logical comparison and practical insights to aid in the rational design of highly stereoselective synthetic routes. Further screening and optimization are always recommended to achieve the best results for a particular application.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996 , 96 (2), 835–875. [Link]
-
Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 1992 , 92 (5), 833–856. [Link]
-
Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 1991 , 30 (1), 49–69. [Link]
-
Itsuno, S.; Nakano, M.; Ito, K.; Hirao, A.; Owa, M.; Kanda, N.; Nakahama, S. Asymmetric synthesis of chiral alcohols with chiral reagents from lithium aluminium hydride and chiral 1,2-amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985 , 2615-2619. [Link]
-
Wallbaum, S.; Martens, J. Asymmetric Syntheses with Chiral Azetidine-2-carboxylic Acids as Auxiliaries. Tetrahedron: Asymmetry, 1992 , 3 (12), 1475-1504. [Link]
-
Chaloner, P. A.; Perera, S. A. R. Asymmetric addition of diethylzinc to benzaldehyde catalysed by chiral amino-alcohols. Journal of Organometallic Chemistry, 1987 , 336 (1-2), C1-C3. [Link]
-
Corey, E. J.; Hannon, F. J. A new chiral controller for the enantioselective addition of dialkylzinc reagents to aldehydes. Tetrahedron Letters, 1987 , 28 (43), 5233-5236. [Link]
-
Behnen, W.; Mehler, T.; Martens, J. Enantioselective addition of diethylzinc to aldehydes using chiral β-amino alcohols as catalysts. Tetrahedron: Asymmetry, 1993 , 4 (7), 1413-1416. [Link]
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (R)-(-)-2-Benzylamino-1-phenylethanol
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. (R)-(-)-2-Benzylamino-1-phenylethanol, a key chiral intermediate, demands precise and accurate determination of its enantiomeric purity to ensure the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. The methodologies presented are grounded in established scientific principles and supported by experimental data from analogous compounds, offering a framework for robust and reliable enantiomeric purity assessment.
The Criticality of Enantiomeric Purity
Enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drugs. The ability to accurately quantify the enantiomeric excess (ee) of this compound is therefore not merely an analytical task but a critical component of quality control and drug safety.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method is a strategic decision, balancing the need for accuracy, resolution, and throughput with available instrumentation and analytical objectives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). | Partitioning of volatile enantiomers (or their derivatives) between a carrier gas and a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with well-resolved peaks for each enantiomer. | NMR spectrum showing separate signals for the enantiomers. |
| Resolution | Excellent, often achieving baseline separation (Rs > 1.5). | Very high, with sharp peaks. | Dependent on the CSA and analyte concentration. |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample. | < 5 minutes per sample for data acquisition. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (mg to µg level). |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization to increase volatility. | Simple mixing of analyte and CSA in an NMR solvent. |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | GC system with a chiral capillary column and FID or MS detector. | High-field NMR spectrometer. |
| Pros | Wide applicability, robust, well-established, preparative scale-up possible. | High efficiency, fast analysis, suitable for volatile compounds. | Rapid, non-destructive, provides structural information, can determine absolute configuration with specific CSAs. |
| Cons | Higher solvent consumption, potential for peak tailing. | Limited to thermally stable and volatile compounds, derivatization can be complex. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric purity determination due to its versatility and robustness. The separation is based on the differential, transient interactions of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
The Causality Behind Method Design
The choice of CSP is critical for achieving separation. For an amino alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. These CSPs, particularly those with carbamate derivatives like tris(3,5-dimethylphenylcarbamate), offer a combination of hydrogen bonding, π-π interactions, and steric hindrance that are effective for resolving aromatic amino alcohols. The mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to fine-tune the retention and selectivity.
Experimental Protocol: Chiral HPLC
This protocol is adapted from methodologies developed for structurally similar vicinal amino alcohols.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or Lux Cellulose-3.
-
Mobile Phase: n-hexane/ethanol/chloroform (e.g., 88/6/6 v/v/v). The addition of a small amount of chloroform can improve the solubility of the analyte without significantly compromising the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, a system suitability test must be performed using a solution containing both the (R) and (S) enantiomers (a racemic mixture is ideal). The critical parameters to evaluate are:
-
Resolution (Rs): Should be ≥ 1.7 for baseline separation.
-
Tailing Factor (T): Should be ≤ 1.5 for symmetrical peaks.
-
Repeatability: The relative standard deviation (RSD) of the peak areas from replicate injections should be ≤ 2.0%.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-(-)-2-Benzylamino-1-phenylethanol in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the economic and operational viability of a chosen synthetic route is as critical as its chemical efficiency. The selection of a chiral auxiliary or catalyst for large-scale asymmetric synthesis is a decision with far-reaching implications, impacting not only the stereochemical outcome but also process costs, throughput, and regulatory compliance. This guide provides an in-depth cost-benefit analysis of using (R)-(-)-2-Benzylamino-1-phenylethanol, a valuable chiral amino alcohol, in large-scale applications. We will objectively compare its performance with common alternatives, supported by available experimental data, to empower you to make informed decisions in your process development.
The Critical Role of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral 1,2-amino alcohols are privileged structures in asymmetric synthesis, serving as the backbone for a wide array of chiral ligands, catalysts, and auxiliaries.[1] Their utility stems from their ability to form rigid, predictable transition states, thereby enabling high levels of stereocontrol in a variety of chemical transformations. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a primary driver for the development and application of these chiral molecules.[1][2]
This compound belongs to this important class of compounds. Its structure, featuring a stereogenic center and coordinating functional groups, makes it a candidate for use as a chiral ligand in metal-catalyzed reactions or as a precursor to more complex chiral auxiliaries.
The Contenders: A Comparative Overview
For a comprehensive analysis, we will compare this compound against three widely recognized alternatives in the realm of asymmetric synthesis:
-
(1R,2S)-(-)-Norephedrine and (1S,2S)-(+)-Pseudoephedrine: These diastereomeric amino alcohols are readily available and have a long history of use as chiral auxiliaries.[3] Pseudoephedrine, in particular, has been extensively developed by Myers for the diastereoselective alkylation of amides.[4][5]
-
Corey-Bakshi-Shibata (CBS) Catalysts (Oxazaborolidines): These catalysts are renowned for their effectiveness in the enantioselective reduction of ketones to chiral secondary alcohols.[6][7] They are used in catalytic amounts, which can offer a significant advantage over stoichiometric chiral auxiliaries.
Performance Metrics: A Data-Driven Comparison
To objectively assess the performance of these chiral agents, we will consider a representative and industrially relevant transformation: the asymmetric reduction of a prochiral ketone, such as acetophenone, to the corresponding chiral alcohol.
Table 1: Performance Comparison in the Asymmetric Reduction of Acetophenone
| Chiral Agent | Typical Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Data Source (for illustrative purposes) |
| This compound | 5 - 10 (as ligand) | 4 - 24 | 85 - 95 | 80 - 95 | [8][9] (representative data) |
| (1R,2S)-(-)-Norephedrine Derivative | 100 (as auxiliary) | 2 - 12 | 80 - 90 | >95 (as diastereomer) | [3] (representative data) |
| (1S,2S)-(+)-Pseudoephedrine Amide | 100 (as auxiliary) | 2 - 6 | 85 - 95 | >98 (as diastereomer) | [10][11] (representative data) |
| (R)-Methyl-CBS Catalyst | 1 - 10 | 0.5 - 4 | 90 - 99 | >98 | [12][13] (representative data) |
Note: The data in Table 1 is compiled from various sources and represents typical ranges. Direct comparison under identical large-scale conditions is often not available in public literature and would require internal process development studies.
Causality Behind Experimental Choices:
-
Stoichiometric vs. Catalytic Loading: Norephedrine and pseudoephedrine are typically used as chiral auxiliaries, requiring stoichiometric amounts. This is a significant drawback in terms of atom economy and cost, especially at large scale.[2] In contrast, this compound can be used to form a chiral ligand for a metal catalyst, and CBS reagents are themselves catalysts, both employed in sub-stoichiometric quantities.
-
Diastereomeric vs. Enantiomeric Excess: When using chiral auxiliaries like norephedrine and pseudoephedrine, the product is a diastereomer. The high diastereomeric excess (de%) is achieved due to the steric influence of the auxiliary. The desired enantiomer of the final product is then obtained after cleavage of the auxiliary. Catalytic methods directly produce the enantiomeric product with a certain enantiomeric excess (ee%).
-
Reaction Times: Catalytic reactions, particularly with highly active systems like CBS catalysts, often exhibit shorter reaction times, leading to increased throughput in a manufacturing setting.
The Cost Equation: Beyond the Price Tag
A thorough cost-benefit analysis extends beyond the initial purchase price of the chiral agent. Several factors contribute to the overall cost of a large-scale synthesis.
Table 2: Cost Factor Comparison
| Cost Factor | This compound | Norephedrine/Pseudoephedrine | CBS Catalyst |
| Bulk Purchase Price | Moderate to High | Low to Moderate | High |
| Loading | Catalytic (as ligand) | Stoichiometric | Catalytic |
| Recyclability/Recovery | Possible | High (established protocols) | Not typically recovered |
| Downstream Processing | Ligand removal required | Auxiliary cleavage and removal | Catalyst quenching and removal |
| Regulatory/Handling | Standard chemical handling | Controlled substance (Pseudoephedrine) | Moisture-sensitive, specialized handling |
In-Depth Analysis of Cost Factors:
-
Bulk Pricing: While precise, up-to-date bulk pricing is proprietary and subject to negotiation with suppliers, a general trend can be observed. (1R,2S)-(-)-Norephedrine and its diastereomers are often the most cost-effective starting materials.[14][15] this compound has a moderate to high price point, while specialized catalysts like CBS reagents are typically the most expensive per kilogram.[16][17][18][19][20] For bulk inquiries, it is recommended to contact suppliers directly.[14][]
-
The Impact of Loading: The difference between stoichiometric and catalytic loading is a critical determinant of cost-effectiveness. A 100-fold difference in loading can make a more expensive catalytic system significantly more economical than a cheaper stoichiometric auxiliary.
-
Recyclability: A Game Changer for Auxiliaries: The ability to recover and reuse a chiral auxiliary is paramount for its economic viability on a large scale.[8][22] Both norephedrine and pseudoephedrine have well-established protocols for cleavage and recovery, often with high yields.[16] The recyclability of ligands derived from this compound would depend on the specific ligand structure and its stability.
-
Downstream Processing: The ease of removing the chiral agent from the final product impacts processing time and cost. Cleavage of a chiral auxiliary adds an extra step to the synthesis, whereas the removal of a catalyst might involve specific workup procedures.
-
Regulatory and Handling Considerations: Pseudoephedrine is a controlled substance in many regions due to its use in the illicit synthesis of methamphetamine, which can create logistical and regulatory hurdles for its industrial use.[13] CBS catalysts are often moisture-sensitive and require careful handling under inert atmospheres.
Experimental Protocols: From Theory to Practice
To provide a practical context, we outline generalized, large-scale applicable protocols for two of the discussed methods.
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Amide (Myers' Method)
This protocol is a well-established and robust method for the synthesis of chiral carboxylic acid derivatives.[10][23]
Workflow Diagram:
Caption: Workflow for Asymmetric Alkylation with a Pseudoephedrine Auxiliary.
Step-by-Step Methodology:
-
Amide Formation: In a suitable reactor, dissolve (1S,2S)-(+)-pseudoephedrine in an appropriate solvent (e.g., dichloromethane). Cool the solution and add a base (e.g., triethylamine), followed by the slow addition of the desired acyl chloride or anhydride. After the reaction is complete, perform an aqueous workup to isolate the pseudoephedrine amide.
-
Enolate Formation: In a separate reactor, prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF). Add anhydrous lithium chloride and cool the mixture. Slowly add a solution of the pseudoephedrine amide to the LDA/LiCl slurry to form the enolate.
-
Alkylation: To the enolate solution, add the alkylating agent (e.g., an alkyl halide) at a controlled temperature. Monitor the reaction for completion.
-
Workup and Product Isolation: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash, and concentrate to obtain the crude alkylated amide. Purify by crystallization or chromatography.
-
Auxiliary Cleavage and Recovery: Cleave the chiral auxiliary from the alkylated product by hydrolysis (acidic or basic). Separate the desired chiral product from the recovered pseudoephedrine. The recovered auxiliary can then be purified and reused.[16]
Protocol 2: Asymmetric Reduction of a Ketone using a CBS Catalyst
This protocol is a highly efficient method for producing chiral secondary alcohols.[12]
Workflow Diagram:
Caption: Workflow for Asymmetric Ketone Reduction with a CBS Catalyst.
Step-by-Step Methodology:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge a reactor with the CBS catalyst and a suitable solvent (e.g., tetrahydrofuran).
-
Borane Addition: Cool the solution and slowly add the borane reagent (e.g., borane-dimethyl sulfide complex or borane-THF solution).
-
Ketone Addition: Slowly add the prochiral ketone to the catalyst-borane mixture at a controlled temperature to maintain high enantioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or HPLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the excess borane by the slow addition of a protic solvent (e.g., methanol). Perform an aqueous workup and extract the chiral alcohol product.
-
Purification: Purify the chiral alcohol by distillation or chromatography.
Safety and Handling at Scale
Large-scale synthesis requires a stringent focus on safety and handling procedures.
-
This compound and Norephedrine: These amino alcohols are generally considered irritants.[24][25] Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn. For large quantities, respiratory protection may be necessary, and the work should be conducted in a well-ventilated area or a fume hood.[24][26]
-
Pseudoephedrine: In addition to the standard handling precautions for amino alcohols, the procurement, storage, and documentation of pseudoephedrine are subject to strict regulatory control in many countries.[27][28][29]
-
CBS Catalysts and Borane Reagents: Oxazaborolidines and borane reagents are often moisture-sensitive and can be pyrophoric. They must be handled under an inert atmosphere.[6] Borane reagents can also release flammable hydrogen gas upon contact with water or protic solvents. A thorough understanding of the Safety Data Sheets (SDS) for these reagents is essential before any large-scale use.[30][31][32]
Conclusion: A Strategic Decision for Your Process
The choice between this compound and its alternatives for large-scale asymmetric synthesis is not a one-size-fits-all decision. It is a strategic choice that requires a holistic evaluation of performance, cost, and practical considerations.
-
This compound presents a promising option, particularly when used to form a chiral ligand for a catalytic process. Its performance can be excellent, and the catalytic nature of its application can lead to cost savings at scale, provided the ligand is stable and effective.
-
Norephedrine and Pseudoephedrine remain workhorses in asymmetric synthesis due to their low cost and well-established, high-yielding protocols. The key to their cost-effectiveness lies in the efficient recycling of the auxiliary. However, the regulatory burden associated with pseudoephedrine is a significant deterrent for many industrial applications.
-
CBS Catalysts offer a powerful and often highly enantioselective solution for the asymmetric reduction of ketones. Their high cost per kilogram is offset by their low catalytic loading and rapid reaction times. For processes where high enantiopurity and throughput are paramount, they are often the preferred choice.
Ultimately, the optimal choice will depend on the specific requirements of your synthesis, including the target molecule, the scale of production, the required enantiopurity, and your organization's capabilities and risk tolerance. We recommend that this guide serves as a starting point for your internal evaluation, which should include small-scale proof-of-concept experiments and detailed cost modeling based on quotes from bulk suppliers.
References
-
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Pavia, M. R., et al. (1989). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Journal of Organic Chemistry, 54(14), 3364-3371. [Link]
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MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
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Patsnap. (n.d.). Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate. [Link]
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ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
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University of Strathclyde. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. [Link]
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literature review on the effectiveness of (R)-(-)-2-Benzylamino-1-phenylethanol derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The chiral scaffold of (R)-(-)-2-Benzylamino-1-phenylethanol presents a promising starting point for the development of a diverse array of bioactive molecules. This guide provides a comprehensive literature review on the effectiveness of its derivatives, synthesizing available data to offer a comparative perspective on their potential therapeutic applications. While direct comparative studies on a wide range of these specific derivatives are limited in publicly accessible literature, by examining structurally related compounds, we can infer valuable structure-activity relationships (SAR) and guide future research in this area.
The this compound Scaffold: A Foundation for Bioactivity
The this compound core, a type of β-amino alcohol, is a versatile chiral building block. Its structure, featuring a stereochemically defined amino alcohol moiety, is a common pharmacophore in numerous biologically active compounds. The presence of two aromatic rings and a secondary amine offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The chirality of the molecule is of particular importance, as enantiomers of a drug can exhibit significantly different biological activities and metabolic fates.[1]
Synthesis of the Chiral Core and Its Derivatives
The enantioselective synthesis of the this compound scaffold is a critical first step in exploring the potential of its derivatives. A common and effective method involves the reductive amination of a chiral precursor.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of its derivatives by using substituted benzaldehydes or phenethylamines.[2]
Materials:
-
(R)-2-Amino-1-phenylethanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of (R)-2-amino-1-phenylethanol (1 equivalent) in dichloromethane (DCM), add benzaldehyde (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Reductive Amination: This method is chosen for its mild reaction conditions and high yields.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, suitable for the reduction of imines in the presence of other functional groups.
-
Chiral Precursor: The use of an enantiomerically pure starting material, (R)-2-amino-1-phenylethanol, ensures the stereochemical integrity of the final product.
Comparative Efficacy of Derivatives in Key Therapeutic Areas
The therapeutic potential of this compound derivatives can be extrapolated from studies on structurally similar N-benzyl phenethylamines and β-amino alcohols. These studies suggest promising activity in oncology, infectious diseases, and neurology.
Anticancer Activity
Derivatives of β-amino alcohols have demonstrated significant antiproliferative activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4]
Structure-Activity Relationship Insights:
Studies on related N-benzyl phenethylamines suggest that substitutions on both the phenethylamine and N-benzyl rings can significantly impact anticancer activity.[5][6] For instance, the presence of electron-withdrawing groups on the aromatic rings has been shown to enhance cytotoxic effects in some series of compounds.[7]
Comparative Data on Related Anticancer Compounds:
While specific data for this compound derivatives is scarce, the following table summarizes the in vitro anticancer activity of some related N-benzylamine derivatives to provide a basis for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | HeLa (Cervical) | 27.60 | [8] |
| NS-1 (Myeloma) | 6.43 | [8] | |
| MCF-7 (Breast) | 9.44 | [8] | |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon) | 0.0059 | [9] |
| BEL-7402 (Liver) | 0.0078 | [9] |
Hypothetical Efficacy of Novel Derivatives: Based on the available data, it is hypothesized that the introduction of lipophilic and electron-withdrawing substituents on the phenyl rings of this compound could lead to derivatives with potent anticancer activity.
Antimicrobial and Antifungal Activity
The β-amino alcohol scaffold is a known pharmacophore in several antimicrobial and antifungal agents.[3] The mechanism of action is often attributed to the disruption of the microbial cell membrane.[10]
Structure-Activity Relationship Insights:
For antifungal activity, studies on N-aryl-N-benzylamines have shown that the nature and position of substituents on the aromatic rings are crucial for potency.[11] In some cases, the elimination of certain moieties, like an allyl group, has been found to slightly increase antifungal activity, suggesting that a flexible chain may facilitate binding to the target enzyme.[11] Research on benzyl bromide derivatives has also demonstrated strong antibacterial and antifungal properties.[12]
Comparative Data on Related Antimicrobial Compounds:
The following table presents the minimum inhibitory concentration (MIC) values for related benzylamine and phenylethanol derivatives against various pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzyl bromide derivative 1a | Staphylococcus aureus | - | [12] |
| Candida albicans | - | [12] | |
| Benzyl bromide derivative 1c | Staphylococcus aureus | - | [12] |
| Candida albicans | - | [12] | |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neurological Activity
N-benzyl phenethylamine derivatives are well-known for their activity on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2] The parent compound, phenylethanolamine, has been shown to have cardiovascular and behavioral effects consistent with an action on α- and β-adrenergic receptors.[14]
Structure-Activity Relationship Insights:
In the N-benzyl phenethylamine series, substitutions on both aromatic rings and the length of the alkyl chain between the nitrogen and the phenyl ring have a profound effect on receptor binding affinity and functional activity.[2] For example, N-(2-hydroxybenzyl) substituted compounds generally show the highest activity at the 5-HT2A receptor.[2]
Comparative Data on Related Neurologically Active Compounds:
The following table shows the binding affinities (Ki) of some N-benzyl phenethylamine derivatives for serotonin receptors.
| Compound | Receptor | Ki (nM) | Reference |
| 8b | 5-HT2A | 0.29 | [2] |
| 1b | 5-HT2A | - | [2] |
| 6b | 5-HT2A | - | [2] |
Note: The functional activity of compound 1b was the most potent at 0.074 nM.[2] Compound 6b showed a 100-fold selectivity for the 5-HT2A receptor in binding assays.[2]
Visualizing the Path Forward: Synthesis and Evaluation Workflow
To systematically evaluate the effectiveness of novel this compound derivatives, a structured workflow is essential. The following diagram illustrates a typical drug discovery and development cascade for this class of compounds.
Caption: A typical workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. While direct comparative data on a wide range of its derivatives is not yet available, the analysis of structurally related compounds provides a strong rationale for its exploration in anticancer, antimicrobial, and neurological drug discovery programs.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the aromatic rings and modifications of the linker between the nitrogen and the phenyl group. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with potent and selective biological activity. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating and advancing these research efforts.
References
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Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
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García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
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García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]
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Wikipedia. Phenylethanolamine. [Link]
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Bonsignore, L., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]
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Yuniarti, N., et al. (2021). In vitro anticancer activity of N-benzyl 1,10-phenanthroline derivatives on human cancer cell lines and their selectivity. ResearchGate. [Link]
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Brust, T. F., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78513. [Link]
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Simoni, D., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. National Institutes of Health. [Link]
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Fariña, J. I., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(7), 149-161. [Link]
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Scott, M. G., et al. (2017). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of medicinal chemistry, 60(16), 7077–7094. [Link]
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da Silva, A. C. G., et al. (2016). Evaluation of (2S,3R)-2-(amino)-[4-(N-benzylarenesulfonamido)-3-hydroxy-1-phenylbutane derivatives: A promising class of anticancer agents. ResearchGate. [Link]
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Li, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Organic Chemistry, 27(12), 1030-1044. [Link]
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Sahu, S. K., et al. (2016). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of Taibah University for Science, 10(4), 525-532. [Link]
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Singh, P., et al. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]
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Khan, I., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Mycobacteriology, 5(4), 458-464. [Link]
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Demin, K. A., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. [Link]
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de Souza, A. S. (2020). A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine. ResearchGate. [Link]
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Gjose, V., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European journal of medicinal chemistry, 69, 449-457. [Link]
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Li, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publishers. [Link]
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Ghorab, M. M., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ, 2(3). [Link]
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Nasrin, F., et al. (2012). Evaluation of antimicrobial, antioxidant and cytotoxic activities of methanolic extracts of Lagerstroemia speciosa leaves and barks. Journal of Applied Pharmaceutical Science, 2(10), 142-147. [Link]
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Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
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de Souza, A. S. (2020). A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine. SciELO. [Link]
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Bharadwaj, N., et al. (2024). Evaluation of In vitro Anti-Cancer Activity of Methanolic Leaf Extract of Phoenix pusilla on Colon Cancer Cell Line. Journal of Pharmacy & Bioallied Sciences, 16(Suppl 2), S1181–S1185. [Link]
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Arote, R. B., et al. (2010). ChemInform Abstract: Optically Active N-1-Phenylethyl Derivatives of (1R)-2Amino1- phenylethanol as Chiral Auxiliaries in the Enantioselective Addition of Diethylzinc to Arylaldehydes. ResearchGate. [Link]
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Patel, R. V., et al. (2022). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry Proceedings, 8(1), 55. [Link]
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Kandefer-Szerszeń, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13813. [Link]
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Boddeti, G. (2017). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Open Access Journals. [Link]
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Schneider, T., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International journal of molecular sciences, 22(16), 8893. [Link]PMC8396001/)
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-(-)-2-Benzylamino-1-phenylethanol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. Handling novel or specialized reagents like (R)-(-)-2-Benzylamino-1-phenylethanol, a valuable chiral building block, requires a deep understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural excellence tailored to researchers, scientists, and drug development professionals. Our approach is built on the principle that the most effective safety protocols are those that are understood, not just followed.
Hazard Identification: A Proactive Risk Assessment
This compound is a substituted amino alcohol. While a specific, comprehensive toxicological profile may not be widely published, we can infer its potential hazards by examining its constituent functional groups and structurally similar compounds. This proactive assessment is the cornerstone of a self-validating safety system.
-
Amino Group (-NH-) : Amines can be corrosive and irritating to the skin, eyes, and respiratory system. They are often basic and can cause chemical burns. Safety data for related compounds like (S)-(+)-2-Amino-1-phenylethanol indicates it can cause severe skin burns, eye damage, and respiratory irritation.[1]
-
Hydroxyl Group (-OH) : Alcohols can be irritants, and many are combustible. Related phenylethanols are known to cause serious eye irritation.[2][3][4]
-
Aromatic Rings (Phenyl, Benzyl) : These structures can facilitate absorption through the skin and may carry their own toxicological profiles.
Based on this analysis, we must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially corrosive. It is also likely harmful if swallowed or absorbed through the skin.[4]
| Potential Hazard | Route of Exposure | Rationale / Associated Risk |
| Skin Irritation / Corrosion | Dermal Contact | The amine functionality suggests a high likelihood of causing irritation or chemical burns upon contact.[1] |
| Serious Eye Damage | Eye Contact | Both amino and alcohol functional groups are associated with severe eye irritation or damage.[1][2][3][4] |
| Respiratory Irritation | Inhalation (of dust/aerosol) | Fine powders or aerosols can irritate the mucous membranes and respiratory tract.[1][5] |
| Acute Toxicity | Ingestion, Dermal Contact | Structurally similar compounds are classified as harmful or toxic if swallowed or in contact with skin.[2][4] |
| Combustibility | Heat, Sparks, Open Flame | Like many organic compounds, it is likely a combustible solid or liquid.[2][6] |
The Core of Protection: Selecting Your Personal Protective Equipment
Your choice of PPE is a direct response to the risks identified above. The goal is to create an impermeable barrier between you and the chemical hazard.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place.
-
Chemical Fume Hood : All handling of this compound, from weighing to preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable as it contains vapors and fine particulates, protecting you from respiratory exposure.[1]
-
Safety Shower & Eyewash Station : Ensure these are accessible and have been recently tested. Their location should be clearly marked and unobstructed.[7]
Primary Protective Gear: A Multi-Layered Approach
The following PPE is mandatory for any procedure involving this compound.
-
Eye and Face Protection :
-
Safety Goggles : Chemical splash goggles that form a seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.[8]
-
Face Shield : When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., quenching a reaction), a face shield should be worn in addition to safety goggles to protect the entire face.
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a snug fit at the wrists is essential.
-
Gloves : Glove selection is critical. Since specific breakthrough time data for this exact compound is unlikely to be available, we must select materials based on their performance against the chemical classes it represents (amines and alcohols).
-
Double Gloving : Wearing two pairs of gloves is highly recommended. This provides a significant safety margin against tears and undetected pinholes.
-
Material Selection : Nitrile gloves are a common and appropriate choice for the inner layer, offering good dexterity and protection against a range of chemicals, including alcohols and bases.[9][10] For the outer layer, a more robust glove may be considered for extended operations. Always check the manufacturer's compatibility chart.
-
Immediate Disposal : Gloves must be removed and disposed of immediately upon any known or suspected contact with the chemical.[10]
-
-
| Glove Material | General Resistance Profile | Key Considerations |
| Nitrile | Good protection against bases, oils, many solvents, and alcohols.[9][10] | Recommended as a standard choice. Good for incidental splash protection. Not recommended for prolonged exposure to certain solvents.[11] |
| Neoprene | Resists a broad range of acids, caustics, and alcohols.[10] | Offers good pliability and dexterity. Less resistant to snags and punctures than nitrile.[10] |
| Butyl Rubber | Excellent against ketones, esters, and highly corrosive acids.[9] | A good choice for spill cleanup or when using solvents that are poorly resisted by nitrile. |
-
Protective Clothing : Full-length pants and closed-toe shoes are mandatory laboratory attire and form the final layer of personal protection.[12]
-
Respiratory Protection :
Operational and Disposal Plans
Trustworthy protocols are self-validating. This means they are designed to inherently minimize risk and provide clear guidance for every step, from preparation to disposal.
Example Protocol: Weighing and Preparing a Stock Solution
This step-by-step workflow integrates safety directly into the scientific procedure.
-
Pre-Operation Safety Check :
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an appropriate chemical spill kit is readily available.
-
Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Weighing the Compound :
-
Perform all weighing operations on a balance located inside the fume hood.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving flask. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing the Solution :
-
Place the flask containing the weighed solid securely in the fume hood.
-
Slowly add the desired solvent to the flask. Be mindful of any potential exothermic reactions.
-
If stirring is required, use a magnetic stir bar and plate. Ensure the flask is capped or covered to prevent vapor release.
-
-
Post-Operation Cleanup :
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the spatula and any affected surfaces inside the fume hood with an appropriate solvent and absorbent pads. Dispose of the pads as hazardous waste.
-
Remove the inner pair of gloves and wash hands thoroughly with soap and water.[14]
-
Spill Management
For a small spill (<5g) inside a fume hood:
-
Alert others in the immediate area.
-
Using a commercial spill kit, cover the spill with an inert absorbent material (e.g., sand or diatomaceous earth).[3]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Disposal Protocol
All waste generated from handling this compound is considered hazardous.
-
Solid Waste : Unused reagent, contaminated weigh boats, and absorbent materials must be placed in a clearly labeled, sealed hazardous solid waste container.[1][2]
-
Liquid Waste : Unused solutions and solvent rinses must be collected in a compatible, sealed hazardous liquid waste container.
-
Contaminated PPE : Used gloves, disposable lab coat sleeves, and any other contaminated items must be disposed of as solid hazardous waste.[3]
Visual Workflow Guides
To further clarify these critical processes, the following diagrams illustrate the decision-making pathways for PPE selection and waste disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Waste Segregation & Disposal Pathway for Contaminated Materials.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]
-
Global Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Protospheric. (2022). Tested Chemical Resistance. Retrieved from [Link]
-
Environment, Health and Safety, Princeton University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Carl ROTH. (2017). Safety Data Sheet: 2-Phenylethanol ROTICHROM® GC. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
UW Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. hsa.ie [hsa.ie]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
